molecular formula C11H15BO4 B597222 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid CAS No. 1287777-05-2

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

Cat. No.: B597222
CAS No.: 1287777-05-2
M. Wt: 222.047
InChI Key: GPYBHNZRMWCEAW-UHFFFAOYSA-N
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Description

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid is a useful research compound. Its molecular formula is C11H15BO4 and its molecular weight is 222.047. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(oxan-2-yloxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-12(14)9-4-3-5-10(8-9)16-11-6-1-2-7-15-11/h3-5,8,11,13-14H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYBHNZRMWCEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676795
Record name {3-[(Oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287777-05-2
Record name {3-[(Oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid is a synthetically versatile organic compound of significant interest in medicinal chemistry and materials science. As a derivative of phenylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The incorporation of the tetrahydropyran (THP) protecting group on the phenolic oxygen enhances the compound's stability and solubility in organic solvents, making it a valuable building block in multi-step organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from data on closely related compounds and general knowledge of phenylboronic acids.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundPhenylboronic acid
Molecular Formula C₁₁H₁₅BO₄[1]C₆H₇BO₂[2]
Molecular Weight 222.05 g/mol [1][3]121.93 g/mol [2]
CAS Number 1287777-05-2[1][3]98-80-6[2]
Appearance White to off-white solid (presumed)White to yellow powder[2]
Melting Point Data not available216 °C[2]
Boiling Point Data not availableData not available
Solubility Expected to be soluble in polar organic solventsSoluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. Water solubility: 10 g/L (20 °C)[2][4][5]
pKa Data not available8.83[2]

Spectroscopic Data:

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 3-bromophenol.

Step 1: Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 3-bromophenol is first protected with a tetrahydropyran (THP) group to prevent interference in the subsequent borylation step.

  • Reaction: 3-Bromophenol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

  • Work-up: The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the product, 2-(3-bromophenoxy)tetrahydro-2H-pyran, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. Purification is typically achieved by column chromatography on silica gel.

Step 2: Borylation

The protected 3-bromophenol derivative is then converted to the corresponding boronic acid.

  • Reaction: This transformation is commonly achieved via a lithium-halogen exchange followed by reaction with a borate ester. The 2-(3-bromophenoxy)tetrahydro-2H-pyran is treated with an organolithium reagent, such as n-butyllithium, at low temperature (-78 °C) in an anhydrous ethereal solvent like THF or diethyl ether. The resulting aryllithium species is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate.

  • Work-up: The reaction mixture is warmed to room temperature and then acidified with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the boronic acid. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification can be achieved by recrystallization or column chromatography.

A general purification method for boronic acids involves treating the crude product with a base to form the boronate salt, which can be isolated from non-acidic impurities by extraction. Acidification of the purified salt then regenerates the pure boronic acid.[6]

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form biaryl structures. The THP-protected hydroxyl group can be deprotected post-coupling to yield a phenolic biaryl derivative.

General Protocol:

  • Reaction Setup: A reaction vessel is charged with this compound (1.0-1.5 equivalents), an aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, typically 2-3 equivalents).

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

  • Reaction Conditions: The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) and then heated, typically between 80-110 °C, until the starting materials are consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

G Synthesis Workflow A 3-Bromophenol B Protection of Hydroxyl Group (DHP, Acid Catalyst) A->B Step 1 C 2-(3-Bromophenoxy)tetrahydro-2H-pyran B->C D Lithium-Halogen Exchange (n-BuLi, -78 °C) C->D Step 2 E Aryllithium Intermediate D->E F Borylation (Trialkyl borate) E->F G Borate Ester Intermediate F->G H Acidic Hydrolysis G->H I This compound H->I

Caption: Synthesis of the target compound.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G R1 Ar-X R1->B R2 Ar'-B(OH)₂ R2->D R3 Base R3->D

Caption: Key steps in Suzuki-Miyaura coupling.

Conclusion

This compound serves as a valuable and versatile building block in modern organic synthesis. Its key role in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions makes it an important tool for researchers in drug discovery and materials science. While some specific physical data for this compound remains to be fully documented, its chemical behavior is well-understood within the broader context of phenylboronic acid chemistry, allowing for its effective application in synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for obtaining 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details two primary synthetic pathways, including step-by-step experimental procedures, tabulated quantitative data for key transformations, and visualizations of the reaction schemes and workflows.

Introduction

This compound is an important bifunctional molecule. The boronic acid moiety allows for participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl group, which is stable under a range of reaction conditions but can be readily removed under acidic conditions.[1][2] This combination of functionalities makes it a versatile intermediate in the synthesis of complex organic molecules.

This guide outlines two principal and reliable synthetic routes to access this compound:

  • Route 1: Acid-catalyzed protection of commercially available 3-hydroxyphenylboronic acid.

  • Route 2: Borylation of 2-(3-bromophenoxy)tetrahydro-2H-pyran, which is synthesized from 3-bromophenol.

Route 1: Protection of 3-Hydroxyphenylboronic Acid

This is the more direct approach, involving a single chemical transformation. The phenolic hydroxyl group of 3-hydroxyphenylboronic acid is protected as a THP ether using 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

Signaling Pathway Diagram

G cluster_0 Route 1: Synthesis via Protection 3-Hydroxyphenylboronic_Acid 3-Hydroxyphenylboronic Acid Product This compound 3-Hydroxyphenylboronic_Acid->Product   + 3,4-Dihydro-2H-pyran (DHP)   Acid Catalyst (e.g., PTSA)   Solvent (e.g., CH2Cl2)

Caption: Reaction scheme for the synthesis of the target compound via THP protection.

Experimental Protocol

This protocol is adapted from established procedures for the THP protection of phenolic hydroxyl groups.[3]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyphenylboronic acid (1.0 eq).

  • Solvent Addition: Dissolve or suspend the starting material in anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA) (0.05-0.1 eq).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data
ParameterValue/ConditionReference
Starting Material 3-Hydroxyphenylboronic acid-
Reagent 3,4-Dihydro-2H-pyran (DHP)[3]
Catalyst PPTS or PTSA[1][3]
Solvent Dichloromethane (CH₂Cl₂)[3]
Temperature 0 °C to Room Temperature[3]
Reaction Time 2-4 hours-
Typical Yield >90% (expected)[3]

Route 2: Borylation of Protected 3-Bromophenol

This two-step route begins with the protection of 3-bromophenol, followed by the conversion of the aryl bromide to a boronic acid. This is a common strategy when the corresponding boronic acid starting material is less accessible or more expensive.

Signaling Pathway Diagram

G cluster_1 Route 2: Synthesis via Borylation 3-Bromophenol 3-Bromophenol THP_Protected_Intermediate 2-(3-bromophenoxy)tetrahydro-2H-pyran 3-Bromophenol->THP_Protected_Intermediate   + DHP   Acid Catalyst Product_Route2 This compound THP_Protected_Intermediate->Product_Route2   1. n-BuLi or Mg   2. B(OR)3   3. H3O+

Caption: Reaction scheme for the synthesis of the target compound via borylation.

Experimental Protocols

Step 1: Synthesis of 2-(3-bromophenoxy)tetrahydro-2H-pyran

The protocol for this step is analogous to the THP protection described in Route 1, starting from 3-bromophenol.

Step 2: Synthesis of this compound via Lithiation-Borylation

This protocol is based on standard procedures for the synthesis of arylboronic acids from aryl halides.[4]

  • Reaction Setup: Add 2-(3-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) to a dry round-bottom flask and dissolve in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C under an inert atmosphere using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 30-60 minutes.

  • Borylation: Add triisopropyl borate or trimethyl borate (1.2 eq) dropwise at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction to gradually warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of aqueous hydrochloric acid (1 M) or saturated ammonium chloride solution.

  • Work-up and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or by forming the diethanolamine adduct to facilitate purification.[5]

Quantitative Data
ParameterStep 1: THP ProtectionStep 2: Lithiation-BorylationReference
Starting Material 3-Bromophenol2-(3-bromophenoxy)tetrahydro-2H-pyran-
Key Reagents DHP, Acid Catalystn-BuLi, Trialkyl borate[4]
Solvent CH₂Cl₂THF[4]
Temperature 0 °C to RT-78 °C to RT[4]
Reaction Time 2-4 hours~12 hours[4]
Typical Yield High (>95%)65-75%[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow applicable to both synthetic routes, from reaction setup to the final purified product.

G cluster_workflow General Experimental Workflow Start Reaction Setup (Inert Atmosphere) Reagent_Addition Reagent Addition (Controlled Temperature) Start->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Drying_Concentration Drying and Concentration Workup->Drying_Concentration Purification Purification (Chromatography/Recrystallization) Drying_Concentration->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A generalized workflow for the synthesis and purification of the target compound.

Conclusion

Both synthetic routes presented in this guide are effective for the preparation of this compound. The choice of route will likely depend on the availability and cost of the starting materials. Route 1 is more atom-economical and involves fewer steps, making it preferable if 3-hydroxyphenylboronic acid is readily accessible. Route 2 provides a reliable alternative starting from the more common 3-bromophenol. The provided protocols, data, and diagrams offer a solid foundation for researchers to successfully synthesize this versatile chemical intermediate.

References

Technical Guide: 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (CAS No. 1287777-05-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid is a synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The tetrahydropyranyl (THP) ether serves as a protecting group for the phenolic hydroxyl, which can be readily removed under acidic conditions, allowing for the strategic introduction of a hydroxyl group into the final product. This technical guide provides a comprehensive overview of its chemical properties, representative experimental protocols, and its application in the synthesis of biologically active compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

PropertyValueReference
CAS Number 1287777-05-2[1][2][3][4]
Molecular Formula C₁₁H₁₅BO₄[1][2]
Molecular Weight 222.05 g/mol [1][2]
Appearance White to off-white solid
Purity Typically ≥95%[2]
Storage Temperature 2-8°C[4]

Health and Safety Information

Appropriate safety precautions must be observed when handling this compound. The following table summarizes the key hazard information.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Representative Experimental Protocols

While specific experimental conditions can vary, the following protocols provide a representative methodology for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The synthesis of the title compound typically involves a two-step process: protection of 3-hydroxyphenylboronic acid with 3,4-dihydro-2H-pyran (DHP), followed by conversion to the boronic acid.

Synthesis_Workflow 3-Hydroxyphenylboronic acid 3-Hydroxyphenylboronic acid Intermediate_Ester Protected Boronic Ester 3-Hydroxyphenylboronic acid->Intermediate_Ester Protection DHP, cat. Acid DHP, cat. Acid DHP, cat. Acid->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Workup Hydrolysis Hydrolysis Hydrolysis->Final_Product Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Coupled_Product Coupled Product (Ar-Ar') Boronic_Acid->Coupled_Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupled_Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Coupled_Product Solvent Solvent (e.g., Toluene, Dioxane/H₂O) Solvent->Coupled_Product Final_Phenol Final Phenolic Product Coupled_Product->Final_Phenol Deprotection Deprotection Acidic Workup (e.g., HCl) Deprotection->Final_Phenol Drug_Discovery_Logic Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Biaryl_Intermediate Protected Biaryl Intermediate Suzuki_Coupling->Biaryl_Intermediate Deprotection Deprotection Biaryl_Intermediate->Deprotection Active_Molecule Biologically Active Molecule (e.g., Kinase Inhibitor) Deprotection->Active_Molecule Signaling_Pathway Modulation of a Cellular Signaling Pathway Active_Molecule->Signaling_Pathway

References

An In-depth Technical Guide on 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental molecular property of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid, a compound of interest in various research and development applications.

Molecular Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₁H₁₅BO₄[1][2]
Molecular Weight 222.05 g/mol [1][2]
CAS Number 1287777-05-2[1][2]

The molecular weight is a critical parameter in experimental design, enabling accurate molar concentration calculations for various assays and synthetic procedures.

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

A standard and highly accurate method for determining the molecular weight of a compound like this compound is high-resolution mass spectrometry (HRMS).

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) to generate protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high precision.

  • Data Analysis: The monoisotopic mass of the most abundant isotopic peak is used to calculate the exact molecular weight of the compound.

Structural Representation

The following diagram illustrates the key structural components of this compound and their connectivity.

G Simplified Structure of this compound cluster_phenyl Phenyl Group cluster_boronic Boronic Acid Group cluster_thp Tetrahydropyran Group phenyl Phenyl Ring boronic B(OH)₂ phenyl->boronic C-B bond thp Tetrahydropyran Ring phenyl->thp C-O-C ether linkage

Simplified structural components and linkages.

This guide provides essential information on the molecular weight of this compound, which is a foundational piece of data for any research or development activities involving this compound.

References

Technical Guide: Stability and Storage of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid. As a key building block in organic synthesis, particularly in cross-coupling reactions, understanding its stability profile is critical for ensuring experimental reproducibility, process scalability, and the quality of resulting products. This document outlines the compound's physical and chemical properties, potential degradation pathways, detailed storage and handling protocols, and the experimental methods used to assess its stability.

Compound Profile and Properties

This compound is an arylboronic acid derivative. The tetrahydropyranyl (THP) group serves as a protecting group for the phenolic hydroxyl moiety. Its utility is primarily in Suzuki-Miyaura coupling reactions.

Table 1: Physical and Chemical Properties

Property Value Source(s)
Molecular Formula C₁₁H₁₅BO₄ [1][2][3]
Molecular Weight 222.05 g/mol [1][2]
Appearance Off-white to white solid powder/crystal [4]
Melting Point 217 - 222 °C [4]
Purity Typically ≥95% [1][3]

| CAS Number | 1287777-05-2 |[2][5] |

Chemical Stability and Degradation

The stability of this compound is influenced by environmental factors such as moisture, heat, light, and pH. The primary concerns are its hygroscopic nature and susceptibility to hydrolysis.

General Stability

Under standard ambient conditions (room temperature) and when properly stored, the compound is considered chemically stable.[6] However, its hygroscopic nature means it readily absorbs moisture from the atmosphere, which can initiate degradation.[4][7][8]

Degradation Pathways

Two primary degradation pathways are of concern for this molecule: hydrolysis of the THP ether and decomposition of the boronic acid moiety.

  • Hydrolysis: The THP protecting group is susceptible to cleavage under acidic conditions, yielding 3-hydroxyphenylboronic acid and tetrahydropyran-2-ol. Boronic esters, in general, are known to hydrolyze to their corresponding acids when exposed to moisture.[9]

  • Oxidation: The carbon-boron bond can undergo oxidative cleavage, particularly in the presence of oxidizing agents.[10][11] This can lead to the formation of phenol and boric acid.

  • Dehydration/Anhydride Formation: Like many boronic acids, this compound can undergo intermolecular dehydration to form boroxines (anhydrides). Some commercial suppliers note that their product may contain varying amounts of the anhydride.

G cluster_main Degradation Pathways A 3-(tetrahydro-2H-pyran-2-yloxy) phenylboronic acid B 3-Hydroxyphenylboronic acid + Tetrahydropyran-2-ol A->B Hydrolysis (Acid/Moisture) C Boroxine (Anhydride) A->C Dehydration (Heat) D Phenol + Boric Acid A->D Oxidation

Caption: Potential degradation pathways for the target compound.

Recommended Storage, Handling, and Incompatibilities

Strict adherence to proper storage and handling protocols is essential to maintain the integrity and purity of this compound.

Storage Conditions

To mitigate degradation, the following storage conditions are recommended based on manufacturer safety data sheets.

Table 2: Recommended Storage Conditions

Parameter Recommendation Rationale Source(s)
Temperature Keep refrigerated (2-8 °C recommended). Slows potential degradation reactions, including dehydration. [4][12]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen). Prevents oxidation and minimizes exposure to atmospheric moisture. [4][6]
Container Keep in a tightly closed, suitable container. Prevents ingress of moisture and air. [4][6][7]
Environment Store in a dry, well-ventilated place. Avoids hygroscopic absorption and buildup of any potential vapors. [4][7]

| Light | Store in a dark place. | Protects against potential photolytic degradation. | |

Handling Procedures
  • Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[4][13]

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][12]

  • Avoid the formation of dust during handling.[4][7][13]

  • Ensure all containers are dated upon receipt and upon opening to track exposure and age.[14]

  • For weighing and transfer, work quickly to minimize exposure to the atmosphere.

Incompatible Materials

To prevent hazardous reactions and degradation, the compound should be segregated from the materials listed below.

Table 3: Summary of Incompatible Materials

Class of Material Examples Reason for Incompatibility Source(s)
Strong Oxidizing Agents Peroxides, Nitrates Can cause oxidative cleavage of the carbon-boron bond. [4]
Strong Acids Hydrochloric acid, Sulfuric acid Can catalyze the hydrolysis of the THP ether protecting group. [4]
Strong Bases Sodium hydroxide May promote degradation. [4]

| Water/Moisture | Humid air, Water | The compound is hygroscopic and susceptible to hydrolysis. |[4][9] |

Experimental Protocols for Stability Assessment

Assessing the stability of this compound requires robust analytical methods capable of separating the parent compound from potential degradants.

Forced Degradation Studies

Forced degradation (or stress testing) is employed to identify likely degradation products and establish the intrinsic stability of the molecule.

  • Methodology: Expose the compound to harsh conditions (e.g., high heat, humidity, acidic/basic solutions, oxidative stress, and photolysis) according to ICH guidelines.

  • Analysis: Samples are periodically analyzed to quantify the loss of the parent compound and identify the formation of degradation products.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing.[10]

    • Protocol: A stability-indicating HPLC method must be developed. A reverse-phase C18 column is often used with a mobile phase of acetonitrile and an ammonium acetate buffer.[15] UV detection is standard. The method must demonstrate baseline resolution between the parent peak and all known degradants.[10][16]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and provides mass data for the structural elucidation of unknown degradation products.[10][15]

    • Protocol: Similar to HPLC, but using a UPLC system for faster, more efficient separations. The eluent is directed to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of degradant peaks.

  • Non-Aqueous Capillary Electrophoresis (NACE): This method is particularly useful for boronic acids and esters as it avoids the aqueous mobile phases used in HPLC, thus preventing on-column hydrolysis and providing a more accurate assessment of the sample's integrity.[9]

    • Protocol: The sample is dissolved in an aprotic diluent (e.g., acetonitrile). Separation is achieved in a capillary using a non-aqueous background electrolyte. Detection is typically by UV.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural confirmation.

    • Protocol: ¹H NMR can be used to monitor the disappearance of parent signals and the appearance of new signals from degradants. ¹¹B NMR is especially valuable for observing changes in the chemical environment of the boron atom, which directly indicates degradation or complex formation.[10]

G cluster_workflow General Stability Testing Workflow A Obtain Compound Sample (Time Zero Reference) B Forced Degradation Study (Heat, Humidity, pH, Light, Oxidation) A->B C Sample Collection at Defined Time Points B->C D Analytical Testing (HPLC, UPLC-MS, NACE) C->D E Quantify Parent Compound and Degradants D->E F Identify Structure of Major Degradants (MS, NMR) D->F G Data Analysis and Stability Profile Determination E->G F->G

Caption: A generalized workflow for chemical stability assessment.

References

The Tetrahydropyranyl (THP) Group for Phenylboronic Acid Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the strategic use of protecting groups is fundamental. Phenylboronic acids are indispensable reagents, most notably for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] However, the inherent instability of boronic acids—their propensity to form trimeric boroxines and susceptibility to degradation under various reaction conditions—necessitates the use of protective measures to ensure reaction fidelity and yield.[3]

The tetrahydropyranyl (THP) group serves as a reliable and efficient acetal-based protecting group for the hydroxyl moieties of phenylboronic acids.[4][5] Its adoption stems from a favorable combination of low cost, ease of introduction, stability across a range of non-acidic conditions, and straightforward cleavage under mild acidic protocols.[5][6][7] This guide provides an in-depth technical overview of the THP protection strategy for phenylboronic acids, complete with experimental protocols, quantitative data, and workflow visualizations.

The Rationale for Protection

Unprotected boronic acids can present several challenges in multi-step syntheses:[3]

  • Trimerization: Boronic acids readily dehydrate to form cyclic anhydride trimers known as boroxines. This complicates stoichiometry and can affect reactivity.

  • Instability: They can be unstable under certain acidic or oxidative conditions.[3]

  • Purification Issues: The polarity of the boronic acid group can make chromatographic purification difficult.[3]

Converting the boronic acid to a THP-protected boronate ester mitigates these issues by masking the reactive B(OH)₂ group, rendering it stable to various conditions, including strong bases, organometallics, and hydrides.[4][5]

Reaction Mechanisms and Logical Workflow

The protection of a phenylboronic acid with a THP group and its subsequent removal are both acid-catalyzed processes.

Protection: The reaction proceeds via the acid-catalyzed addition of the boronic acid's hydroxyl groups to 3,4-dihydro-2H-pyran (DHP). Protonation of the DHP double bond generates a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic oxygen of the boronic acid.[8]

Deprotection: The cleavage of the THP ether is an acetal hydrolysis reaction.[9] The process is initiated by protonation of the acetal oxygen, followed by elimination of the alcohol to regenerate the stabilized oxocarbenium ion, which is then quenched by water or an alcohol solvent.[8][9]

The logical workflow for employing THP protection in a synthetic route, such as a Suzuki-Miyaura coupling, is outlined below.

G cluster_0 Problem cluster_1 Solution Workflow A Phenylboronic Acid B Adverse Conditions (e.g., Strong Base, Nucleophiles) A->B unstable to D THP Protection (DHP, Acid Catalyst) A->D C Degradation / Trimerization B->C leads to E Stable THP-Protected Phenylboronate Ester D->E F Desired Synthesis Step (e.g., Suzuki Coupling) E->F stable during G Intermediate Product F->G H THP Deprotection (Acidic Hydrolysis) G->H I Final Product with Free Boronic Acid H->I

Logical workflow for the application of THP protection.

Experimental Protocols & Data

General Procedure for THP Protection of Phenylboronic Acid

This protocol describes a typical procedure for the protection reaction.

G start Start dissolve Dissolve Phenylboronic Acid in Anhydrous DCM or THF start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_dhp Add 3,4-Dihydropyran (DHP) (2.2 - 2.5 equivalents) cool->add_dhp add_catalyst Add Acid Catalyst (e.g., PPTS or PTSA, 0.05 - 0.1 eq.) add_dhp->add_catalyst react Stir at Room Temperature (Monitor by TLC) add_catalyst->react quench Quench with Saturated NaHCO₃ Solution react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify by Column Chromatography (Silica Gel) dry->purify end End purify->end

Experimental workflow for THP protection.

Detailed Steps:

  • Dissolution: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon), dissolve the phenylboronic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 3,4-dihydro-2H-pyran (DHP), typically 2.2-2.5 equivalents.

  • Catalysis: Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA) (0.05-0.1 equivalents).[8] PPTS is often preferred for acid-sensitive substrates due to its lower acidity.[8]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[8]

  • Purification: Purify the crude product via flash column chromatography on silica gel.

CatalystSolventTemperatureTime (h)Typical Yield (%)Reference
PPTS (0.1 eq)CH₂Cl₂0 °C to RT1-3>90[8]
PTSA (cat.)CH₂Cl₂RT1-2>85[7]
Bismuth Triflate (cat.)Solvent-freeRT0.5-1~95[4]
Zeolite H-betaTolueneRT2-4>90[4]

Table 1. Representative Conditions for THP Protection.

General Procedure for Deprotection of THP-Protected Phenylboronic Acid

This protocol outlines a standard method for cleaving the THP group to regenerate the free boronic acid.

G start Start dissolve Dissolve THP-Protected Ester in a Protic Solvent (e.g., MeOH, EtOH) or THF/H₂O start->dissolve add_catalyst Add Acid Catalyst (e.g., HCl, PTSA, Acetic Acid) dissolve->add_catalyst react Stir at Room Temperature (Monitor by TLC) add_catalyst->react neutralize Neutralize with Base (e.g., Saturated NaHCO₃) react->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify if Necessary dry->purify end End purify->end

Experimental workflow for THP deprotection.

Detailed Steps:

  • Dissolution: Dissolve the THP-protected phenylboronate ester (1 equivalent) in a suitable solvent system. Common choices include methanol, ethanol, or a mixture of THF/acetic acid/water.[9][10]

  • Catalysis: Add the acid catalyst. For sensitive substrates, mild conditions like acetic acid in THF/water (e.g., 3:1:1 ratio) at room temperature are effective.[9] For more robust substrates, catalytic PTSA or dilute HCl in an alcohol can be used.[8][10]

  • Reaction: Stir the solution at room temperature for 2-18 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ or another suitable base.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting phenylboronic acid can often be used without further purification. If necessary, recrystallization or chromatography can be performed.

Catalyst/ReagentSolventTemperatureTime (h)Typical Yield (%)Reference
p-TsOH·H₂O2-PropanolRT17Quantitative[8]
Acetic AcidTHF/H₂O (4:1)45 °C3-6High[5]
PPTSEthanol55 °C4-8High[8]
Amberlyst-15MethanolRT1-5>95[9][10]

Table 2. Representative Conditions for THP Deprotection.

Application in Suzuki-Miyaura Coupling

The stability of the THP-protected boronate ester is crucial for its use in Suzuki-Miyaura reactions, which are typically performed under basic conditions that would otherwise degrade the free boronic acid.[11][12]

The general pathway involves:

  • Protection: The phenylboronic acid is protected with THP as described above.

  • Coupling: The stable THP-protected ester is subjected to the Suzuki-Miyaura coupling conditions (Pd catalyst, base, aryl halide). The THP group remains intact during this step.

  • Deprotection: The resulting coupled product, still bearing the THP-protected boronate moiety, is then deprotected using one of the acidic hydrolysis methods to yield the final biaryl product with a free boronic acid group, ready for further transformations if needed.

G A THP-Protected Phenylboronic Acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl Halide (Ar-X) B->C D Coupled Intermediate (Ar-Ph-B(OTHP)₂) C->D E Deprotection (Acidic Hydrolysis) D->E F Final Product (Ar-Ph-B(OH)₂) E->F

Application of THP protection in a Suzuki-Miyaura pathway.

Summary and Outlook

The tetrahydropyranyl group provides a robust and economical method for the protection of phenylboronic acids. Its primary advantages are its stability to a wide range of basic, reductive, and organometallic reagents, combined with its facile removal under mild acidic conditions.[4][8] A key drawback is the introduction of a new stereocenter, which can lead to diastereomeric mixtures if the substrate is chiral, potentially complicating purification and analysis.[4][5][8] Despite this, the THP group remains a highly valuable tool in the synthetic chemist's arsenal, enabling complex molecular constructions and facilitating the development of novel therapeutics and materials. The availability of diverse catalytic systems for both its introduction and removal allows for fine-tuning of reaction conditions to suit the specific needs of a synthetic target.[13]

References

Commercial Suppliers and Synthetic Applications of 3-(THP-oxy)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(THP-oxy)phenylboronic acid, also known as (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid, is a valuable synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of a boronic acid functional group, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl group, allowing for selective reactions at the boronic acid site. This protecting group can be readily removed under acidic conditions to yield 3-hydroxyphenylboronic acid, a versatile building block for introducing a phenol moiety into complex molecules. This guide provides an in-depth overview of the commercial availability of 3-(THP-oxy)phenylboronic acid, detailed experimental protocols for its use in Suzuki-Miyaura coupling and subsequent deprotection, and a discussion of its application in the synthesis of biologically active compounds.

Commercial Availability

A number of chemical suppliers offer 3-(THP-oxy)phenylboronic acid, typically with purities ranging from 95% to over 97%. The compound is available in quantities ranging from milligrams to hundreds of grams to suit various research and development needs. Below is a summary of some commercial suppliers and their offerings.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable QuantitiesPrice (USD)
--INVALID-LINK--(3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid1287777-05-2C11H15BO495%250mg, 1g, 5g€57.00, €127.00, €381.00
--INVALID-LINK--3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid1287777-05-2C11H15BO497%5g, 10g, 25g, 100g$162.00, $275.00, $540.00, $1,708.00
--INVALID-LINK--(3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid1287777-05-2C11H15BO497%1g, 5g$57.00, $198.00
--INVALID-LINK--This compoundNot ListedC11H15BO498%1g, 5g, 25g, 100gInquire
--INVALID-LINK--(3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid1287777-05-2C11H15BO4Not ListedNot SpecifiedInquire

Synthetic Applications and Experimental Protocols

The primary application of 3-(THP-oxy)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. The THP-protected hydroxyl group is generally stable under the basic conditions of the coupling reaction. Following the coupling, the THP group can be efficiently removed to unmask the phenol.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-(THP-oxy)phenylboronic acid with an aryl halide.

Materials:

  • 3-(THP-oxy)phenylboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a reaction flask, add 3-(THP-oxy)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the solvent system (e.g., a 3:1 to 5:1 mixture of organic solvent to water).

  • Degas the solution by bubbling the inert gas through it for another 10-15 minutes.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Experimental Protocol: THP Deprotection

This protocol outlines a general procedure for the acidic hydrolysis of the THP ether to yield the corresponding phenol.

Materials:

  • THP-protected biaryl compound

  • Acid catalyst (e.g., HCl, p-toluenesulfonic acid)

  • Solvent (e.g., methanol, ethanol, THF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve the THP-protected biaryl compound in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of the acid (e.g., a few drops of concentrated HCl or a small scoop of p-toluenesulfonic acid).

  • Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final phenolic biaryl compound.

Experimental Workflow and Signaling Pathway Application

The synthetic utility of 3-(THP-oxy)phenylboronic acid is exemplified in the multi-step synthesis of bioactive molecules. For instance, derivatives of 3-hydroxyphenyl compounds have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][2] The following workflow illustrates the synthesis of a hypothetical biaryl phenol, a scaffold that could be further elaborated to target components of this pathway.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_deprotection Deprotection cluster_application Biological Application 3_THP_oxy_phenylboronic_acid 3-(THP-oxy)phenylboronic acid Suzuki_Reaction Pd Catalyst, Base Solvent, Heat 3_THP_oxy_phenylboronic_acid->Suzuki_Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Suzuki_Reaction THP_Protected_Biaryl THP-Protected Biaryl (Ar-Ph-OTHP) Suzuki_Reaction->THP_Protected_Biaryl Deprotection_Reaction Acid Catalyst Solvent THP_Protected_Biaryl->Deprotection_Reaction Biaryl_Phenol Biaryl Phenol (Ar-Ph-OH) Deprotection_Reaction->Biaryl_Phenol Further_Functionalization Further Functionalization Biaryl_Phenol->Further_Functionalization Bioactive_Molecule Bioactive Molecule Further_Functionalization->Bioactive_Molecule PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway Inhibition Bioactive_Molecule->PI3K_AKT_mTOR_Pathway

Synthetic workflow from 3-(THP-oxy)phenylboronic acid to a potential signaling pathway inhibitor.

In this conceptual workflow, 3-(THP-oxy)phenylboronic acid undergoes a Suzuki-Miyaura coupling with a suitable aryl halide to form a protected biaryl intermediate. Subsequent deprotection of the THP group yields a biaryl phenol. This core structure can then be subjected to further chemical modifications to generate a library of compounds for screening against biological targets. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.[1][2][3] The development of small molecules that can inhibit this pathway is a major focus of cancer drug discovery. The biaryl phenol scaffold synthesized from 3-(THP-oxy)phenylboronic acid provides a versatile platform for the design of such inhibitors.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Bioactive_Molecule Bioactive Molecule (from Biaryl Phenol) Bioactive_Molecule->PI3K

Targeting the PI3K/AKT/mTOR pathway with a molecule derived from a biaryl phenol scaffold.

This diagram illustrates how a bioactive molecule, developed from the biaryl phenol scaffold, could potentially inhibit the PI3K/AKT/mTOR signaling pathway. By targeting a key kinase in this cascade, such as PI3K, the downstream signaling that promotes cancer cell growth and proliferation can be blocked.

Conclusion

3-(THP-oxy)phenylboronic acid is a commercially available and versatile reagent for the synthesis of complex organic molecules. Its primary utility in Suzuki-Miyaura coupling reactions, combined with the straightforward deprotection of the THP group, makes it an attractive building block for constructing biaryl phenol scaffolds. These scaffolds are of significant interest in drug discovery, particularly for the development of inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which are implicated in cancer and other diseases. The protocols and workflows presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this valuable synthetic intermediate in their research and development endeavors.

References

The Genesis and Synthesis of a Versatile Building Block: 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Emergence of a Protected Boronic Acid

The discovery of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid was not a singular event but rather a logical and strategic development in the field of organic synthesis. Its creation addresses a common challenge in cross-coupling reactions, particularly the palladium-catalyzed Suzuki-Miyaura coupling.[1] While 3-hydroxyphenylboronic acid is a valuable building block, its free phenolic hydroxyl group can interfere with the reaction mechanism, leading to side products or reduced yields. The development of this compound provided a solution by "protecting" the reactive hydroxyl group with a tetrahydropyranyl (THP) ether.

The THP group is an ideal choice for this purpose due to several key advantages: it is easily introduced under mild acidic conditions, stable to a wide range of non-acidic reagents (including the basic conditions often used in Suzuki couplings), and can be readily removed to reveal the original hydroxyl group when desired.[2][3][4] This makes the title compound a highly versatile intermediate, enabling the precise and efficient incorporation of a 3-hydroxyphenyl moiety into complex molecules, a common structural motif in pharmaceuticals and other biologically active compounds.

First Synthesis: A Protocol Based on Acid-Catalyzed Protection

The first synthesis of this compound is achieved through the acid-catalyzed reaction of 3-hydroxyphenylboronic acid with 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of alcohol and phenol protection.[3][5]

Experimental Protocol

Objective: To synthesize this compound by protecting the phenolic hydroxyl group of 3-hydroxyphenylboronic acid.

Materials:

  • 3-Hydroxyphenylboronic acid

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (PTSA) or other suitable acid catalyst.[2]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylboronic acid.

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add 3,4-dihydro-2H-pyran (typically 1.1 to 1.5 molar equivalents).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (typically 0.05 to 0.1 molar equivalents). The reaction is generally performed at room temperature.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by silica gel column chromatography to yield the pure this compound.[2] Note that the THP ether can be sensitive to highly acidic conditions, which may sometimes be present on silica gel, potentially leading to some deprotection.[6]

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

CompoundFormulaMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
3-Hydroxyphenylboronic acidC₆H₇BO₃137.931.0-
3,4-Dihydro-2H-pyran (DHP)C₅H₈O84.121.2-
p-Toluenesulfonic acid (PTSA)C₇H₈O₃S·H₂O190.220.05-
This compound C₁₁H₁₅BO₄ 222.05 [7]-60-85 [2]

Yields are estimated based on typical THP protection of phenolic compounds and can vary depending on reaction scale and purification efficiency.

Logical Workflow and Pathway Visualization

The synthesis follows a straightforward logical progression from starting materials to the final protected product. This workflow is designed to efficiently install the protecting group while allowing for simple purification.

Synthesis_Workflow SM1 3-Hydroxyphenylboronic Acid Reaction Reaction Mixture SM1->Reaction SM2 3,4-Dihydro-2H-pyran (DHP) SM2->Reaction Catalyst PTSA (cat.) Catalyst->Reaction catalysis Solvent DCM Solvent->Reaction Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reaction->Workup quench & extract Purification Column Chromatography Workup->Purification crude product Product 3-(THP-oxy)phenylboronic acid Purification->Product pure product

Caption: Synthetic workflow for the THP protection of 3-hydroxyphenylboronic acid.

The utility of the synthesized product is realized in subsequent steps, most notably in Suzuki-Miyaura cross-coupling reactions. The logical relationship is clear: the protection step is a prerequisite for the successful and high-yield coupling of the boronic acid with an appropriate partner.

Suzuki_Application_Pathway Protected_BA 3-(THP-oxy)phenylboronic acid Suzuki_Coupling Suzuki-Miyaura Coupling (Pd catalyst, Base) Protected_BA->Suzuki_Coupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Suzuki_Coupling Coupled_Product THP-Protected Biaryl Suzuki_Coupling->Coupled_Product C-C bond formation Deprotection Acidic Hydrolysis Coupled_Product->Deprotection Final_Product 3-Hydroxybiaryl Deprotection->Final_Product removes THP

Caption: Application of the protected boronic acid in a Suzuki-Miyaura coupling sequence.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl, vinyl, or polyene structures.[1] Discovered by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate in the presence of a base.[1][2] Its significance is highlighted by its wide application in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction using 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid. This specific reagent is valuable for synthesizing 3-hydroxybiphenyl derivatives, which are important structural motifs in many biologically active compounds. The tetrahydropyranyl (THP) group serves as a robust protecting group for the phenolic hydroxyl, which is stable under the basic conditions of the coupling reaction but can be readily removed under acidic conditions post-coupling.[4][5]

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)L₂(X) pd0->oxidative_addition Oxidative Addition transmetalation Ar-Pd(II)L₂(Ar') oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination reductive_elimination Ar-Ar' transmetalation->reductive_elimination r_x Ar-X r_x->oxidative_addition r_b Ar'B(OR)₂ r_b->transmetalation base Base base->transmetalation xb_or X-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The overall experimental process, from reaction setup to the final deprotected product, follows a logical sequence of synthesis and purification steps.

Experimental_Workflow cluster_coupling Step 1: Suzuki-Miyaura Coupling cluster_deprotection Step 2: THP Deprotection A Combine Aryl Halide, Boronic Acid, Base, Catalyst B Add Solvent & Degas Mixture A->B C Heat Reaction Mixture (e.g., 80-100 °C) B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up (Extraction & Washing) D->E F Purification (e.g., Column Chromatography) E->F G Dissolve Protected Biaryl in Alcohol Solvent F->G Proceed with Coupled Product H Add Acid Catalyst (e.g., p-TsOH) G->H I Stir at Room Temperature H->I J Aqueous Work-up & Extraction I->J K Final Purification J->K Product Final Product: 3-Hydroxybiphenyl Derivative K->Product

Caption: General experimental workflow for synthesis and deprotection.

Application Notes

Successful Suzuki-Miyaura coupling requires careful selection of reagents and conditions.

  • Palladium Catalyst and Ligand: A variety of palladium(0) and palladium(II) sources can be used.[1] Pd(PPh₃)₄ is a common choice, often used in stoichiometric amounts of 1-5 mol%. For more challenging substrates, including aryl chlorides, more sophisticated catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos may be necessary in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[3][6]

  • Base: The base is crucial for activating the boronic acid in the transmetalation step.[2] Inorganic bases are most common. Carbonates such as K₂CO₃ or Na₂CO₃ are widely used, often in aqueous solution, creating a biphasic reaction mixture. For more sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be employed.[6][7]

  • Solvent System: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, dioxane, and dimethylformamide (DMF), often mixed with water to dissolve the inorganic base.[7] Protic solvents like ethanol have also been shown to be effective and are considered greener alternatives.[8]

  • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner generally follows the order: I > Br > OTf >> Cl.[3] Aryl iodides and bromides are the most common substrates, typically reacting under milder conditions than aryl chlorides, which may require specialized catalysts.

  • THP Group Stability and Deprotection: The tetrahydropyranyl (THP) ether is an acetal, making it stable to the basic and nucleophilic conditions of the Suzuki coupling.[4] However, it is labile under acidic conditions.[4][9] Deprotection is typically achieved using a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH), HCl, or an acidic resin in an alcohol solvent such as methanol or ethanol at room temperature.[4][9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a general procedure for the coupling of an aryl bromide with this compound on a 1.0 mmol scale.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture, 10 mL)

  • Reaction vessel (e.g., 25 mL round-bottom flask or microwave vial)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol) to the vessel.

  • Seal the vessel with a rubber septum and purge with an inert gas for 10-15 minutes.

  • Using a syringe, add the degassed solvent mixture (10 mL) to the vessel.

  • Place the reaction vessel in a preheated oil bath at 85-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the THP-protected biphenyl derivative.

Protocol 2: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the final 3-hydroxybiphenyl derivative.

Materials:

  • THP-protected biphenyl derivative (1.0 mmol, 1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 0.1 equiv)

  • Methanol or Ethanol (10 mL)

  • Reaction vessel (e.g., 25 mL round-bottom flask)

Procedure:

  • Dissolve the THP-protected biphenyl derivative (1.0 mmol) in methanol or ethanol (10 mL) in the reaction vessel.

  • Add p-TsOH·H₂O (0.1 mmol) to the solution.[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours.[4]

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography to afford the pure 3-hydroxybiphenyl derivative.

Data Presentation

The following tables summarize typical conditions and expected outcomes for the described reactions. Yields are representative and may vary based on the specific substrate and optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Halide PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Approx. Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/H₂O90885-95
1-Bromo-4-nitrobenzenePdCl₂(dppf) (3)Na₂CO₃ (2.0)Dioxane/H₂O85490-98
2-BromopyridinePd₂(dba)₃/XPhos (2)K₃PO₄ (2.0)Dioxane1001280-90
4-ChloroacetophenonePd(OAc)₂/SPhos (2)Cs₂CO₃ (2.0)Toluene1101875-85

Table 2: Common Conditions for THP Group Deprotection

Acid Catalyst (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
p-TsOH·H₂O (0.1)Methanol25 (RT)3>95
Pyridinium p-toluenesulfonate (PPTS) (0.2)Ethanol50590-98
HCl (catalytic)Tetrahydrofuran25 (RT)2>95
Acetic Acid/H₂OTetrahydrofuran451285-95

References

Application Notes: Reaction Conditions for Suzuki Coupling Using 3-(THP-oxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds.[1][2][3] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[2][3] The reaction is widely employed in the pharmaceutical industry and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3][4][5]

The use of 3-(THP-oxy)phenylboronic acid allows for the introduction of a protected phenol moiety, which can be deprotected in a subsequent step to reveal the free phenol. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols and phenols, offering stability under the basic conditions often employed in Suzuki couplings.

General Reaction Scheme

The Suzuki coupling of 3-(THP-oxy)phenylboronic acid with an aryl halide (Ar-X, where X = I, Br, Cl, or OTf) proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system to yield the corresponding biaryl product.

Reaction:

3-(THP-oxy)phenylboronic acid + Ar-X ---(Pd catalyst, Base, Solvent)---> 3-(THP-oxy)biaryl + B(OH)₂X

Experimental Protocol: Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of 3-(THP-oxy)phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents:

  • 3-(THP-oxy)phenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 3-(THP-oxy)phenylboronic acid, the aryl bromide, and potassium phosphate.

  • Add the palladium(II) acetate and SPhos ligand.

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon).

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • The reaction mixture is heated to 80-110 °C with vigorous stirring.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Summary of Typical Suzuki Coupling Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time. The following table summarizes common conditions for Suzuki couplings.

ComponentExamplesTypical Amount (equivalents)Notes
Aryl Halide Aryl iodides, bromides, chlorides, triflates1.0Reactivity order: I > Br > OTf > Cl.[3]
Boronic Acid 3-(THP-oxy)phenylboronic acid1.1 - 1.5A slight excess is typically used to ensure complete consumption of the aryl halide.
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)0.01 - 0.05Pre-catalysts like Pd(OAc)₂ are often used in combination with a ligand.
Ligand PPh₃, SPhos, XPhos, RuPhos0.02 - 0.10Buchwald ligands (SPhos, XPhos, RuPhos) are effective for challenging couplings.[6][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, Et₃N2.0 - 3.0The base is crucial for the transmetalation step.[8] Aqueous bases are common.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF-Biphasic solvent systems are frequently used.[7]
Temperature Room Temperature to 120 °C-Higher temperatures are often required for less reactive aryl chlorides.[9]
Reaction Time 1 - 24 hours-Monitored by TLC or LC-MS until completion.

Experimental Protocol: Deprotection of the THP Group

Following the Suzuki coupling, the THP protecting group can be readily removed under acidic conditions to yield the corresponding phenol.

Materials and Reagents:

  • 3-(THP-oxy)biaryl (1.0 equiv)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TsOH)

Procedure:

  • Dissolve the 3-(THP-oxy)biaryl in methanol or ethanol.

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or a small amount of p-TsOH).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried, filtered, and concentrated to give the deprotected phenolic product.

  • If necessary, the product can be further purified by chromatography or recrystallization.

Diagrams

Suzuki_Workflow cluster_coupling Suzuki Coupling cluster_deprotection Deprotection Boronic_Acid 3-(THP-oxy)phenylboronic Acid Coupling Coupling Reaction Boronic_Acid->Coupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupling Reagents Pd Catalyst Base Solvent Reagents->Coupling Coupled_Product 3-(THP-oxy)biaryl Coupling->Coupled_Product Deprotection Deprotection Reaction Coupled_Product->Deprotection Acid Acidic Conditions (e.g., HCl, p-TsOH) Acid->Deprotection Final_Product 3-Hydroxybiaryl Deprotection->Final_Product

Caption: Workflow for Suzuki coupling and subsequent deprotection.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid with various aryl and heteroaryl halides. This versatile building block is frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients, due to the protecting group on the phenolic oxygen, which can be readily removed post-coupling.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] The use of this compound allows for the introduction of a masked phenolic moiety, which is advantageous in multi-step syntheses where a free phenol might interfere with subsequent reaction steps. The tetrahydropyranyl (THP) protecting group is stable under the basic conditions typically employed in Suzuki-Miyaura couplings and can be efficiently removed under acidic conditions.

This document outlines protocols using common palladium catalysts and reaction conditions for the successful cross-coupling of this boronic acid with a range of coupling partners.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. These examples showcase the versatility of this reagent with different palladium catalysts and reaction conditions.

Table 1: Cross-Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromobenzaldehydePd(OAc)₂ (5)TPPTS (15)DiisopropylamineAcetonitrile/Water804>95 (GC)
24-Bromoacetophenone(A-taphos)₂PdCl₂ (variable)-CsFDME/Water1001Excellent
35-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/Water8018-22Good

Table 2: Cross-Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroacetophenonePd(OAc)₂ (variable)dppp (variable)K₂CO₃Toluene/Water1008Moderate
2General Aryl ChloridesPd₂(dba)₃ / XPhos (2 / 5)-K₃PO₄Dioxane11012Good

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, 2-8 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if necessary, the ligand.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous organic solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Deprotection of the THP Group

Materials:

  • THP-protected biaryl compound

  • Acidic catalyst (e.g., HCl in methanol, p-toluenesulfonic acid)

  • Solvent (e.g., Methanol, Dichloromethane)

Procedure:

  • Dissolve the THP-protected biaryl compound in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of the acidic catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected phenolic compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Boronic Acid Base B Add Catalyst & Ligand A->B C Inert Atmosphere (Ar or N2) B->C D Add Solvents C->D E Heat and Stir D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Purification (Chromatography) H->I J Final Product I->J

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Suzuki Reaction with THP-Protected Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction class is indispensable in the pharmaceutical and materials science industries due to its broad functional group tolerance and relatively mild reaction conditions.[2][3] A key challenge in Suzuki couplings arises when one of the coupling partners bears a sensitive functional group that is incompatible with the reaction conditions. Phenols, for instance, are often protected to prevent unwanted side reactions. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for hydroxyl functionalities. When employing THP-protected phenylboronic acids in Suzuki reactions, the choice of base is critical to prevent premature deprotection of the THP group while still promoting the catalytic cycle.[4]

This document provides detailed application notes and protocols for the selection of suitable bases in the Suzuki-Miyaura coupling of THP-protected phenylboronic acids with aryl halides.

The Critical Role of the Base

The base in a Suzuki-Miyaura reaction serves multiple essential functions. Primarily, it facilitates the transmetalation step, which is often the rate-determining step of the catalytic cycle. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5][6] Common bases used in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[5]

For acid-sensitive substrates like THP-protected phenylboronic acids, strong bases and harsh reaction conditions can lead to the cleavage of the protecting group. Therefore, milder bases are generally preferred to maintain the integrity of the THP ether.

Selecting a Suitable Base for THP-Protected Phenylboronic Acid

The selection of an appropriate base is paramount for a successful Suzuki coupling with THP-protected phenylboronic acid. Milder inorganic bases are often the preferred choice to avoid the acidic conditions that can lead to deprotection.

Recommended Bases:

  • Potassium Carbonate (K₂CO₃): A widely used and effective base for a variety of Suzuki couplings. It is sufficiently basic to promote the reaction without being overly harsh.[7][8]

  • Potassium Phosphate (K₃PO₄): Another mild and effective base that is often employed for sensitive substrates.[5]

  • Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can be effective in more challenging couplings, though its higher basicity should be considered with THP-protected substrates.

  • Potassium Fluoride (KF): A milder base that can be effective, particularly when other bases fail or lead to side reactions.[4]

The optimal base is often dependent on the specific substrates, catalyst system, and solvent employed.[5] Empirical screening of bases is often necessary to achieve the best results.

Data Presentation: Comparison of Bases

BaseTypical ConcentrationSolvent SystemTemperature (°C)General Yield Range (%)Suitability for THP-Protected Substrates
K₂CO₃ 2.0 M aq. solutionToluene/Water, Dioxane/Water80-11070-95High
K₃PO₄ 2.0 M aq. solutionToluene/Water, Dioxane/Water80-11075-98High
Cs₂CO₃ 2.0 M aq. solutionToluene/Water, Dioxane/Water80-11080-99Moderate to High (use with caution)
KF AnhydrousTHF, Dioxane60-10060-90High
NaOH 2.0 M aq. solutionToluene/Water, Ethanol/Water80-10065-90Low to Moderate (risk of deprotection)
KOH 2.0 M aq. solutionToluene/Water, Ethanol/Water80-10070-90Low to Moderate (risk of deprotection)

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with 4-(tetrahydropyran-2-yloxy)phenylboronic acid. This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-(Tetrahydropyran-2-yloxy)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 v/v, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 4-(tetrahydropyran-2-yloxy)phenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and the chosen base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

Mandatory Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, THP-Protected Phenylboronic Acid, Pd Catalyst, Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/GC-MS) C->D E Cool to RT & Quench D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Product Isolation H->I

Caption: Experimental workflow for the Suzuki coupling of THP-protected phenylboronic acid.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of biaryl compounds, specifically 3-hydroxybiaryls, utilizing a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction with 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid followed by the deprotection of the tetrahydropyranyl (THP) ether. This method is particularly valuable for the synthesis of biaryl scaffolds where a free hydroxyl group is required, as the THP protecting group allows for a broad tolerance of reaction conditions during the carbon-carbon bond formation.

Introduction

Biaryl moieties are prevalent structural motifs in a wide range of pharmaceuticals, natural products, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of these C-C bonds, lauded for its mild reaction conditions and functional group tolerance.[1] For the synthesis of hydroxylated biaryls, protection of the hydroxyl group is often necessary to prevent side reactions. The tetrahydropyranyl (THP) group is an ideal choice for protecting phenols due to its stability under the basic conditions of the Suzuki-Miyaura reaction and its facile removal under acidic conditions.[2]

This protocol outlines the use of this compound as a key building block for the efficient synthesis of 3-hydroxybiaryl derivatives.

Signaling Pathways and Logical Relationships

The overall synthetic strategy involves a two-step process: the palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl skeleton, followed by the acidic deprotection of the THP group to reveal the desired 3-hydroxybiaryl.

Synthesis_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_deprotection Deprotection reagent1 This compound product1 THP-Protected Biaryl reagent1->product1 Pd Catalyst, Base reagent2 Aryl Halide (Ar-X) reagent2->product1 product2 3-Hydroxybiaryl product1->product2 Acidic Conditions

Caption: Synthetic pathway for 3-hydroxybiaryls.

Experimental Protocols

Part 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the general procedure for the palladium-catalyzed cross-coupling of this compound with various aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure THP-protected biaryl.

Part 2: Deprotection of the THP Group

This protocol outlines the acidic hydrolysis of the THP-protected biaryl to yield the final 3-hydroxybiaryl product.

Materials:

  • THP-protected biaryl

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), HCl, or a strong acid resin like Amberlyst-15)

  • Solvent (e.g., methanol, ethanol, or a mixture of THF/acetic acid/water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the THP-protected biaryl (1.0 equivalent) in a suitable solvent (e.g., methanol).

  • Add the acid catalyst (catalytic to stoichiometric amounts, depending on the chosen acid). For example, a catalytic amount of p-toluenesulfonic acid can be used.[2]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography to yield the pure 3-hydroxybiaryl.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling reaction between this compound and various aryl bromides under typical reaction conditions.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of THP-protected Biaryl
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O90880-90
34-BromobenzaldehydePd(PPh₃)₄ (3)K₃PO₄DMF/H₂O100675-85
42-BromotoluenePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O901670-80
53-BromopyridinePd(PPh₃)₄ (4)Cs₂CO₃Toluene/H₂O1001265-75

Note: The yields presented are typical ranges and may vary depending on the specific reaction scale and conditions. The subsequent deprotection step to the 3-hydroxybiaryl generally proceeds in high to quantitative yields.[2]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of 3-hydroxybiaryl compounds.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask - Inert atmosphere start->setup coupling Suzuki-Miyaura Coupling: - Add solvent - Heat and stir setup->coupling workup1 Aqueous Workup: - Dilute with organic solvent - Wash with water and brine coupling->workup1 purification1 Purification 1: - Dry organic layer - Concentrate - Column chromatography workup1->purification1 deprotection THP Deprotection: - Dissolve in solvent - Add acid catalyst purification1->deprotection workup2 Aqueous Workup: - Neutralize with base - Extract with organic solvent deprotection->workup2 purification2 Purification 2: - Dry organic layer - Concentrate - Column chromatography (if needed) workup2->purification2 end Final Product: 3-Hydroxybiaryl purification2->end

Caption: Experimental workflow for biaryl synthesis.

Conclusion

The use of this compound in a two-step Suzuki-Miyaura coupling and deprotection sequence provides a highly effective and versatile method for the synthesis of 3-hydroxybiaryl compounds. This approach is amenable to a wide range of aryl halides and offers good to excellent yields, making it a valuable tool for medicinal chemists and researchers in drug development. The straightforward protocols and stability of the key intermediates make this a reliable synthetic route for accessing important biaryl scaffolds.

References

The Pivotal Role of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of potent and selective kinase inhibitors for cancer therapy. Its utility is highlighted in the development of a novel series of pyrazolo[3,4-b]pyridine derivatives that demonstrate significant inhibitory activity against Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases implicated in the proliferation and differentiation of cancer cells.

The tetrahydro-2H-pyran (THP) protecting group on the phenolic hydroxyl function of the phenylboronic acid offers the advantage of increased stability and solubility in organic solvents, facilitating its use in cross-coupling reactions. The boronic acid moiety is a versatile functional group for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is central to the synthesis of the pyrazolo[3,4-b]pyridine core, which serves as a scaffold for a new class of TRK inhibitors.

Application in the Synthesis of TRKA Inhibitors

A notable application of this compound is in the synthesis of compound C03 , a pyrazolo[3,4-b]pyridine derivative that has shown promising activity against TRKA kinase.[1][2] The synthesis involves a Suzuki-Miyaura cross-coupling reaction between a chlorinated pyrazolo[3,4-b]pyridine core and this compound, followed by the removal of the THP protecting group to yield the final active compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of compound C03 and its analogs against TRKA kinase and their anti-proliferative effects on the KM-12 cancer cell line.[1]

Compound IDTRKA IC50 (nM)KM-12 Cell Line IC50 (µM)
C03 560.304
Analog A>1000>10
Analog B1201.5

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of the THP-Protected Precursor of C03

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-chloro-1H-pyrazolo[3,4-b]pyridine and this compound.

Materials:

  • 4-chloro-1H-pyrazolo[3,4-b]pyridine (1 equivalent)

  • This compound (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add 4-chloro-1H-pyrazolo[3,4-b]pyridine, this compound, and cesium carbonate.

  • Add 1,4-dioxane and water to the vessel.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the THP-protected precursor of C03.

Protocol 2: Deprotection of the THP Group to Yield Compound C03

This protocol describes the acidic hydrolysis of the THP-protected precursor to yield the final active compound C03.

Materials:

  • THP-protected precursor of C03 (1 equivalent)

  • Hydrochloric acid (HCl) in methanol (e.g., 4 M)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the THP-protected precursor in a mixture of methanol and dichloromethane.

  • Add the methanolic HCl solution to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure compound C03.

Visualizing the Role in Drug Discovery

The following diagrams illustrate the synthetic workflow and the targeted biological pathway.

G cluster_synthesis Synthetic Workflow for TRKA Inhibitor C03 A 4-chloro-1H-pyrazolo[3,4-b]pyridine C Suzuki-Miyaura Coupling (Pd(PPh3)4, Cs2CO3) A->C B This compound B->C D THP-Protected Precursor C->D E Acidic Deprotection (HCl/MeOH) D->E F TRKA Inhibitor C03 E->F

Synthetic workflow for TRKA inhibitor C03.

G cluster_pathway TRKA Signaling Pathway Inhibition cluster_downstream Downstream Signaling NGF NGF (Nerve Growth Factor) TRKA TRKA Receptor NGF->TRKA Dimerization Dimerization & Autophosphorylation TRKA->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT activates PLCg PLCγ Pathway Dimerization->PLCg activates C03 Compound C03 (Inhibitor) C03->Dimerization inhibits Cell Cell Proliferation & Survival RAS_RAF->Cell PI3K_AKT->Cell PLCg->Cell

TRKA signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Deprotection of 3-(Tetrahydropyran-2-yloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a common and versatile protecting group for hydroxyl functionalities in multi-step organic synthesis. Its widespread use is attributed to its ease of introduction, stability under a range of non-acidic conditions (including exposure to strong bases, organometallics, and hydrides), and facile cleavage under mild acidic conditions.[1] The deprotection of the THP ether to regenerate the alcohol is a crucial step in many synthetic pathways. This document provides a detailed protocol for the deprotection of the THP group from 3-hydroxyphenylboronic acid, a compound of interest in medicinal chemistry and materials science. The protocol emphasizes mild acidic conditions to mitigate the risk of protodeboronation, a common side reaction with arylboronic acids.

Reaction Principle

The deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis of the acetal functionality. The reaction is initiated by the protonation of the ether oxygen of the THP group, followed by the cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol. The carbocation is subsequently quenched by a nucleophile, typically water or an alcohol solvent, to yield 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[1][2]

Due to the sensitivity of the boronic acid moiety to acidic conditions, which can lead to undesired protodeboronation (loss of the B(OH)₂ group), it is imperative to employ mild reaction conditions for the deprotection of 3-(tetrahydropyran-2-yloxy)phenylboronic acid.

Recommended Protocol: Acid-Catalyzed Hydrolysis using p-Toluenesulfonic Acid (p-TsOH) in Methanol

This protocol is a widely adopted and effective method for the deprotection of THP ethers, offering a balance of reactivity and mildness suitable for substrates bearing sensitive functional groups like boronic acids.

Materials:

  • 3-(Tetrahydropyran-2-yloxy)phenylboronic acid

  • Methanol (MeOH), anhydrous

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(tetrahydropyran-2-yloxy)phenylboronic acid (1.0 equivalent) in anhydrous methanol (approximately 0.1 to 0.2 M concentration).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.1 to 0.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of the more polar product spot (3-hydroxyphenylboronic acid) will indicate the reaction's progression. The reaction is typically complete within 1 to 4 hours.[3]

  • Work-up: a. Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the remaining aqueous residue, add ethyl acetate to extract the product. d. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxyphenylboronic acid.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system if necessary to achieve the desired purity.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the deprotection of THP-protected phenols using acidic catalysts. Note that specific yields for 3-(tetrahydropyran-2-yloxy)phenylboronic acid deprotection may vary and should be optimized.

CatalystSolventTemperatureTime (h)Yield (%)Reference
p-TsOH·H₂OMethanolRoom Temp.1-4Good to Excellent[3]
Acetic Acid/THF/H₂O (3:1:1)THF/WaterRoom Temp.1-24Good to Excellent[1]
Amberlyst-15MethanolRoom Temp.1-2Good[3]

Experimental Workflow Diagram

Deprotection_Workflow Experimental Workflow for THP Deprotection cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Dissolve THP-protected 3-hydroxyphenylboronic acid in Methanol add_catalyst Add catalytic p-TsOH·H₂O start->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with sat. NaHCO₃ monitor->quench Reaction Complete evaporate Evaporate Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify (if necessary) filter_concentrate->purify product 3-Hydroxyphenylboronic Acid purify->product

Caption: Workflow for the deprotection of THP-protected 3-hydroxyphenylboronic acid.

Signaling Pathway of Deprotection

THP_Deprotection_Mechanism Mechanism of Acid-Catalyzed THP Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products THP_ether 3-(Tetrahydropyran-2-yloxy)phenylboronic acid Protonated_ether Protonated THP Ether THP_ether->Protonated_ether + H⁺ H_plus H⁺ (from p-TsOH) Carbocation Resonance-Stabilized Carbocation Protonated_ether->Carbocation C-O Bond Cleavage Alcohol 3-Hydroxyphenylboronic Acid Carbocation->Alcohol - H⁺ Byproduct 5-Hydroxypentanal / Cyclic Hemiacetal Carbocation->Byproduct + H₂O

Caption: Acid-catalyzed deprotection mechanism of a THP ether.

Conclusion

The provided protocol offers a reliable and mild method for the deprotection of the THP group from 3-hydroxyphenylboronic acid. The use of catalytic p-toluenesulfonic acid in methanol at room temperature is effective and minimizes the risk of protodeboronation. As with any chemical reaction, optimization of reaction conditions may be necessary for different scales or for substrates with other sensitive functionalities. Careful monitoring by TLC is crucial to determine the reaction endpoint and avoid potential side reactions.

References

Application Notes and Protocols for the Use of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the use of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid as a versatile building block in the synthesis of complex organic molecules. This reagent is particularly valuable for introducing a masked phenolic moiety, which can be deprotected in the final stages of a synthetic sequence, making it compatible with a wide range of reaction conditions.

Application Note 1: Synthesis of Biaryl Phenols via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent coupling partner for the synthesis of biaryl phenols. The tetrahydropyranyl (THP) protecting group is stable under the basic conditions of the Suzuki coupling and can be readily removed under mild acidic conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol describes a representative Suzuki-Miyaura reaction to form a THP-protected biaryl ether, which can then be deprotected to the corresponding biaryl phenol.

Reaction Scheme:

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.2 mmol, 1.2 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the mixture to 100°C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification (THP-protected intermediate): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: Dissolve the purified THP-protected biaryl in methanol (10 mL) and add a catalytic amount of 2M HCl. Stir at room temperature for 2-4 hours.

  • Final Work-up and Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final biaryl phenol.

Quantitative Data Summary
Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemp (°C)Time (h)Yield of Coupled Product (%)Yield of Deprotected Product (%)
3-(THP-O)PhB(OH)₂4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001685-95>95
3-(THP-O)PhB(OH)₂2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄Toluene1101880-90>95
3-(THP-O)PhB(OH)₂1-IodonaphthalenePd(PPh₃)₄Na₂CO₃DME/H₂O901288-96>95

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow

Suzuki_Miyaura_Workflow reagents Combine Boronic Acid, Aryl Halide, Catalyst, Ligand, and Base inert_atm Establish Inert Atmosphere reagents->inert_atm solvents Add Anhydrous and Degassed Solvents inert_atm->solvents reaction Heat and Stir (e.g., 100°C, 12-18h) solvents->reaction workup Aqueous Work-up and Extraction reaction->workup purification1 Column Chromatography (THP-protected product) workup->purification1 deprotection Acidic Deprotection (e.g., HCl in MeOH) purification1->deprotection purification2 Final Work-up and Purification (Phenol) deprotection->purification2

Workflow for the Suzuki-Miyaura coupling and subsequent deprotection.

Application Note 2: Use of a THP-Protected Intermediate in the Synthesis of Axitinib

Axitinib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. Its synthesis involves a multi-step sequence where a THP-protected indazole intermediate plays a crucial role. The THP group serves to protect the indazole nitrogen, allowing for selective functionalization at other positions of the molecule.

Synthesis of a Key Axitinib Intermediate

The synthesis of Axitinib showcases the strategic use of a THP protecting group to enable a Heck reaction on an indazole core.[1][2]

Synthetic Pathway Overview:

Axitinib_Intermediate_Synthesis nitroindazole 6-Nitroindazole thp_protection THP Protection (DHP, MsOH) nitroindazole->thp_protection protected_indazole 6-Nitro-1-(THP)-1H-indazole thp_protection->protected_indazole iodination Iodination (I₂, Base) protected_indazole->iodination iodo_indazole 3-Iodo-6-nitro-1-(THP)-1H-indazole iodination->iodo_indazole heck_reaction Heck Reaction (2-Vinylpyridine, Pd(OAc)₂, Tri-o-tolylphosphine, DIPEA) iodo_indazole->heck_reaction heck_product (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl) -1-(THP)-1H-indazole heck_reaction->heck_product

Key steps in the synthesis of an Axitinib intermediate.
Experimental Protocol: Heck Reaction of 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

This protocol details the palladium-catalyzed Heck coupling, a key step in the synthesis of an Axitinib intermediate.[2][3]

Materials:

  • 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • 2-Vinylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add 2-vinylpyridine (1.2 eq), tri-o-tolylphosphine (0.1 eq), and N,N-diisopropylethylamine (2.0 eq) to the solution.

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction to 100°C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data for Axitinib Intermediate Synthesis Steps
Reaction StepReactantsKey ReagentsSolventYield (%)
THP Protection 6-Nitroindazole, DHPMsOH (cat.)DMF~95
Iodination 6-Nitro-1-(THP)-1H-indazoleI₂, KOHDMF93-98[4]
Heck Reaction 3-Iodo-6-nitro-1-(THP)-1H-indazole, 2-VinylpyridinePd(OAc)₂, P(o-tolyl)₃, DIPEADMF60-85[3]
THP Deprotection Axitinib Precursorp-Toluenesulfonic acidMethanol~95[5]

Yields are representative based on literature and patent data.

Signaling Pathway of Axitinib

Axitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), primarily vascular endothelial growth factor receptors (VEGFRs). This inhibition blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor angiogenesis, proliferation, and survival.

Axitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation VEGF VEGF VEGF->VEGFR Binds Axitinib Axitinib Axitinib->VEGFR Inhibits

Axitinib inhibits VEGFR, blocking downstream signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid.

Troubleshooting Guide

Low yields or reaction failures in Suzuki coupling can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.

    • Solution: Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more robust, air-stable precatalyst. Ensure proper storage of all catalytic components under an inert atmosphere.

  • Oxygen Contamination: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.

    • Solution: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of an inert gas throughout the reaction setup.

  • Improper Base Selection or Quality: The base is crucial for the activation of the boronic acid to facilitate transmetalation.

    • Solution: The choice of base can significantly impact the reaction outcome. Common bases for Suzuki coupling include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The solubility of the base in the chosen solvent system is critical. For instance, K₃PO₄ is often effective in organic solvents, while Na₂CO₃ is suitable for aqueous mixtures. Ensure the base is a fine powder and anhydrous if conducting the reaction under anhydrous conditions.

  • Suboptimal Solvent System: The solvent system must be appropriate for all reactants and the catalyst.

    • Solution: Common solvent systems include toluene, dioxane, THF, and DMF, often with the addition of water to aid in the dissolution of the base. The ratio of organic solvent to water can be a critical parameter to optimize.

Problem 2: Significant Protodeboronation of the Boronic Acid

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, particularly with boronic acids that may be prone to hydrolysis.

Possible Causes and Solutions:

  • Presence of Water and Strong Base: Aqueous basic conditions can promote the hydrolysis of the boronic acid.

    • Solution: Minimize the amount of water in the reaction or switch to anhydrous conditions. Employ milder bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).

  • Prolonged Reaction Time at Elevated Temperatures: Extended heating can increase the rate of protodeboronation.

    • Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Attempt the reaction at a lower temperature for a longer duration.

Problem 3: In-situ Deprotection of the THP Group

The tetrahydropyranyl (THP) group is generally stable under basic and neutral conditions but is labile to acid.[1] Unexpected cleavage of the THP ether can occur under certain Suzuki coupling conditions.

Possible Causes and Solutions:

  • Acidic Conditions: The THP group can be cleaved under acidic conditions.[1] While Suzuki couplings are typically run under basic conditions, some additives or impurities could introduce acidity.

    • Solution: Ensure all reagents and solvents are free from acidic impurities. Avoid using any acidic workup procedures until the coupling reaction is complete.

  • Lewis Acidity of Boronic Acid/Esters: Boronic acids themselves are Lewis acids and could potentially catalyze the deprotection, although this is less common under basic reaction conditions.

  • Prolonged Reaction at High Temperatures: Although primarily acid-labile, prolonged exposure to high temperatures in certain solvent systems might contribute to THP group cleavage.

    • Solution: If deprotection is observed, try running the reaction at a lower temperature.

Problem 4: Formation of Homocoupling Byproducts

Homocoupling of the boronic acid can compete with the desired cross-coupling reaction.

Possible Causes and Solutions:

  • Presence of Oxygen: As mentioned, oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Rigorous degassing of the reaction mixture is essential.

  • Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid may have a higher propensity to undergo homocoupling.

    • Solution: Optimize the base and solvent to facilitate the formation of the boronate species and its transfer to the palladium center.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A1: A good starting point for optimization would be to use a common palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos). A typical base and solvent system would be K₂CO₃ or K₃PO₄ in a mixture of an organic solvent like dioxane or toluene and water. See the experimental protocol section for a more detailed starting procedure.

Q2: How can I monitor the progress of my reaction?

A2: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to spots of your starting materials, you can determine when the aryl halide has been consumed.

Q3: I am observing a new, more polar spot on my TLC plate that is not my desired product. What could it be?

A3: A more polar byproduct could be the deprotected phenol, 3-hydroxyphenylboronic acid, or the biaryl product where the THP group has been cleaved. You can confirm this by co-spotting with an authentic sample of the deprotected compound if available, or by LC-MS analysis.

Q4: My boronic acid appears to be degrading. How can I improve its stability?

A4: Boronic acids can sometimes be unstable. To improve stability, you can convert the boronic acid to a more robust boronate ester, such as a pinacol ester. These are often more stable to storage and handling and can be used directly in the Suzuki coupling reaction, where they hydrolyze in situ to the active boronic acid.

Data Presentation

The following tables provide examples of how to systematically optimize reaction conditions and a template for recording your experimental results.

Table 1: Example of Reaction Condition Optimization for a Suzuki Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)801265
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)801278
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (3:1)100872
4Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)THF/H₂O (5:1)701685

Table 2: Template for Recording Experimental Results

Experiment IDAryl Halide (equiv)Boronic Acid (equiv)Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent (v/v)Temp (°C)Time (h)Yield (%)Observations (e.g., side products)
1.0
1.0
1.0

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point. The specific amounts, catalyst, base, solvent, and temperature should be optimized for each specific substrate combination.

  • Reagent Preparation:

    • In a reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

    • If using a solid palladium source and ligand, add them to the vessel at this stage.

  • Inert Atmosphere:

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

    • If using a liquid catalyst or a stock solution, add it at this stage.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent & Catalyst Inert->Solvent Heat Heat with Vigorous Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Logic Start Low Yield or Reaction Failure Check_Catalyst Is the Catalyst/Ligand Active and Fresh? Start->Check_Catalyst Check_Inert Was the Reaction Run Under Inert Atmosphere? Check_Catalyst->Check_Inert Yes Solution_Catalyst Use Fresh Catalyst/Ligand Consider Precatalyst Check_Catalyst->Solution_Catalyst No Check_Base Is the Base Choice and Quality Appropriate? Check_Inert->Check_Base Yes Solution_Inert Degas Solvents Rigorously Maintain Inert Atmosphere Check_Inert->Solution_Inert No Check_Side_Reactions Are Side Reactions (Protodeboronation, Deprotection) Observed? Check_Base->Check_Side_Reactions Yes Solution_Base Optimize Base (e.g., K3PO4, Cs2CO3) Ensure it is Finely Powdered Check_Base->Solution_Base No Solution_Side_Reactions Adjust Conditions: - Milder Base (KF) - Anhydrous Solvent - Lower Temperature Check_Side_Reactions->Solution_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Solution_Catalyst->Success Solution_Inert->Success Solution_Base->Success Solution_Side_Reactions->Success

Caption: Troubleshooting logic for optimizing Suzuki coupling reactions.

References

Technical Support Center: 3-(THP-oxy)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of 3-(THP-oxy)phenylboronic acid in chemical reactions, with a specific focus on preventing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with 3-(THP-oxy)phenylboronic acid?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of the corresponding arene (in this case, 3-(THP-oxy)benzene) and boric acid.[1] This is particularly problematic for 3-(THP-oxy)phenylboronic acid because the tetrahydropyranyloxy (THP-oxy) group is electron-donating. Electron-donating groups increase the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonation and subsequent cleavage of the C-B bond, especially under basic conditions typical for Suzuki-Miyaura coupling reactions.[2]

Q2: How stable is the THP (tetrahydropyranyl) protecting group under typical Suzuki-Miyaura coupling conditions?

A2: The THP ether is generally stable to strongly basic reaction conditions, organometallics, and hydrides.[3][4] The basic conditions commonly used in Suzuki-Miyaura couplings (e.g., carbonates, phosphates) are well-tolerated by the THP group, making it a suitable protecting group for hydroxyl functionalities during this transformation.[5] However, it is sensitive to acidic conditions.[6]

Q3: Can I use a boronic ester derivative of 3-(THP-oxy)phenylboronic acid to prevent protodeboronation?

A3: Yes, converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy to mitigate protodeboronation.[7] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, maintaining a low concentration of the more reactive free boronic acid and thus minimizing the rate of protodeboronation.[7]

Q4: How can I monitor the extent of protodeboronation in my reaction?

A4: The extent of protodeboronation can be monitored by taking aliquots from the reaction mixture at different time points. After a suitable work-up, the ratio of the desired coupled product to the protodeboronated byproduct (3-(THP-oxy)benzene) can be determined using analytical techniques such as:

  • ¹H NMR Spectroscopy: By integrating characteristic signals of the product and the byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can separate and identify the volatile components.

  • High-Performance Liquid Chromatography (HPLC): This is useful for less volatile compounds and can provide quantitative data on the composition of the reaction mixture.[8][9]

Troubleshooting Guide: High Protodeboronation Observed

If you are observing significant amounts of the protodeboronated byproduct, 3-(THP-oxy)benzene, in your Suzuki-Miyaura coupling reaction, consult the following troubleshooting guide.

Decision-Making Workflow for Troubleshooting Protodeboronation

troubleshooting_workflow Troubleshooting Protodeboronation of 3-(THP-oxy)phenylboronic Acid start High Protodeboronation Observed check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base change_base Switch to a milder base (K₂CO₃, K₃PO₄, CsF) check_base->change_base Yes check_solvent Is an aqueous solvent system being used? check_base->check_solvent No optimize_conditions Optimize other reaction parameters (Temperature, Catalyst, Ligand) change_base->optimize_conditions anhydrous_conditions Use anhydrous solvents and reagents check_solvent->anhydrous_conditions Yes check_boronic_acid Is the free boronic acid being used? check_solvent->check_boronic_acid No anhydrous_conditions->optimize_conditions use_ester Convert to a stable boronic ester (Pinacol or MIDA) check_boronic_acid->use_ester Yes check_boronic_acid->optimize_conditions No use_ester->optimize_conditions success Protodeboronation Minimized optimize_conditions->success

Caption: A decision tree for troubleshooting high levels of protodeboronation.

Detailed Troubleshooting Steps

Issue Potential Cause Recommended Action
High levels of 3-(THP-oxy)benzene byproduct The base is too strong, accelerating the rate of protodeboronation.Switch to a milder base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).
The presence of water in the reaction mixture facilitates protonolysis of the C-B bond.Use rigorously dried, anhydrous solvents (e.g., toluene, dioxane, THF) and ensure all reagents are anhydrous.
The free boronic acid is inherently unstable under the reaction conditions.Convert the 3-(THP-oxy)phenylboronic acid to its corresponding pinacol or MIDA ester prior to the coupling reaction.
The rate of the Suzuki coupling is slow compared to the rate of protodeboronation.Optimize the reaction conditions to accelerate the desired coupling. This may involve screening different palladium catalysts, ligands, and temperatures. For electron-rich boronic acids, ligands with more electron-withdrawing properties on the phosphine can sometimes be beneficial.
Inconsistent Results Degradation of the boronic acid upon storage.Store 3-(THP-oxy)phenylboronic acid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider converting it to a more stable boronic ester.

Data on Factors Influencing Protodeboronation

The following table presents illustrative data on how reaction parameters can influence the extent of protodeboronation of an electron-rich phenylboronic acid, based on established chemical principles.

Entry Base Solvent System Temperature (°C) Hypothetical % Protodeboronation
1NaOHDioxane/H₂O (4:1)10065
2K₂CO₃Dioxane/H₂O (4:1)10030
3K₃PO₄Dioxane/H₂O (4:1)10025
4K₃PO₄Anhydrous Dioxane10010
5K₃PO₄ (for pinacol ester)Anhydrous Dioxane100<5

Note: This data is illustrative and intended to demonstrate trends. Actual results may vary depending on the specific substrates, catalyst, and other reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3-(THP-oxy)phenylboronic Acid

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • 3-(THP-oxy)phenylboronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, 3-(THP-oxy)phenylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of 3-(THP-oxy)phenylboronic Acid Pinacol Ester

Materials:

  • 3-(THP-oxy)phenylboronic acid (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-(THP-oxy)phenylboronic acid and pinacol in the anhydrous solvent.

  • Heat the mixture to reflux and azeotropically remove water for 2-4 hours.

  • Monitor the reaction by TLC or ¹H NMR to confirm the formation of the ester.

  • Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.

Mechanistic Pathway of Protodeboronation

The following diagram illustrates the generally accepted mechanism for base-catalyzed protodeboronation.

protodeboronation_mechanism Base-Catalyzed Protodeboronation Mechanism cluster_legend Legend boronic_acid Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ boronate->boronic_acid - OH⁻ transition_state Transition State boronate->transition_state + H₂O products Ar-H + B(OH)₃ transition_state->products - OH⁻ Ar Ar = 3-(THP-oxy)phenyl

Caption: The mechanism of base-catalyzed protodeboronation of an arylboronic acid.

References

Technical Support Center: Suzuki Coupling with 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid in Suzuki coupling reactions.

Troubleshooting Guides

Issue 1: Low to No Yield of the Desired Cross-Coupled Product

Low or no yield in a Suzuki coupling reaction is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inactive Catalyst Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
Oxygen Contamination The presence of oxygen can lead to the decomposition of the catalyst and promote homocoupling of the boronic acid. Ensure the solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Impure or Degraded Boronic Acid Verify the purity of this compound. Boronic acids can degrade over time, particularly through protodeboronation.
Suboptimal Base or Solvent The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of the starting materials or the THP-protecting group. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area.
Low Reaction Temperature If starting materials are unreacted, consider increasing the reaction temperature.
Incompatible Ligand The choice of phosphine ligand can significantly impact the reaction outcome. For sterically hindered substrates or less reactive aryl chlorides, consider using bulky, electron-rich ligands such as SPhos or XPhos.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Check Catalyst Activity (Freshness, Precatalyst) start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere check_reagents Verify Reagent Purity (Boronic Acid, Aryl Halide) start->check_reagents optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions check_atmosphere->optimize_conditions check_reagents->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp change_base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) optimize_conditions->change_base change_ligand Screen Different Ligands (e.g., SPhos, XPhos) optimize_conditions->change_ligand success Improved Yield increase_temp->success change_base->success change_ligand->success

Caption: Workflow for troubleshooting low product yield.

Issue 2: Presence of Significant Side Products

The formation of byproducts is a common challenge in Suzuki coupling reactions. The primary side reactions observed with this compound are protodeboronation, homocoupling, and deprotection of the THP group.

A. Protodeboronation

This side reaction involves the replacement of the boronic acid functional group with a hydrogen atom, leading to the formation of tetrahydropyran-protected phenol.

Factors Influencing Protodeboronation and Mitigation Strategies:

Factor Effect Mitigation Strategy
pH Protodeboronation is often accelerated under both acidic and strongly basic conditions.[1]Use a milder base such as K₂CO₃ or KF. Maintain the reaction pH near neutral if possible.
Water Water is a proton source for this side reaction.Employ anhydrous reaction conditions if feasible.
Temperature Higher temperatures can increase the rate of protodeboronation.Run the reaction at the lowest effective temperature.
Boronic Acid Stability Electron-rich or sterically hindered boronic acids can be more prone to protodeboronation.Consider converting the boronic acid to a more stable derivative, such as a trifluoroborate salt or a MIDA ester.

B. Homocoupling

This reaction results in the formation of a symmetrical biaryl compound from the coupling of two molecules of the boronic acid.

Factors Influencing Homocoupling and Mitigation Strategies:

Factor Effect Mitigation Strategy
Oxygen The presence of oxygen is a primary driver of homocoupling.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Catalyst The choice of palladium source and ligand can influence the rate of homocoupling.Use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling.
Base Certain bases may promote homocoupling more than others.Screen different bases to identify one that minimizes this side reaction.

C. Deprotection of the THP Group

The tetrahydropyranyl (THP) ether is an acid-labile protecting group.[2] Its cleavage during the Suzuki coupling will result in the formation of 3-hydroxyphenylboronic acid, which can then participate in the coupling reaction or other side reactions.

Factors Influencing THP Deprotection and Mitigation Strategies:

Factor Effect Mitigation Strategy
Acidic Conditions The THP group is readily cleaved under acidic conditions.[2]Avoid acidic conditions during the reaction and workup. Use of basic or neutral conditions is recommended. If an acidic workup is necessary, it should be performed at low temperatures and for a short duration.
Lewis Acids Some palladium catalysts or additives may have Lewis acidic character, which can promote deprotection.Choose a catalyst system that is known to be compatible with acid-sensitive protecting groups.
Protic Solvents Protic solvents in combination with certain bases can lead to localized pH changes that may affect the stability of the THP group.Consider using aprotic solvents or carefully selecting the base-solvent combination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in a Suzuki coupling?

A1: The three most prevalent side reactions are:

  • Protodeboronation: Replacement of the -B(OH)₂ group with a hydrogen atom.[1]

  • Homocoupling: Dimerization of the boronic acid to form a symmetrical biaryl.

  • Deprotection: Cleavage of the acid-labile THP protecting group to yield 3-hydroxyphenylboronic acid.[2]

Q2: My reaction is sluggish. How can I increase the reaction rate without promoting side reactions?

A2: To increase the reaction rate, you can try the following:

  • Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.

  • Change Ligand: Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands), which can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Optimize Base: The choice of base can significantly affect the reaction rate. A stronger base like K₃PO₄ or Cs₂CO₃ may increase the rate of transmetalation. However, be mindful of the potential for increased side reactions.[3]

Q3: I am observing significant deprotection of the THP group. What are the best conditions to avoid this?

A3: To prevent the cleavage of the THP group, it is crucial to avoid acidic conditions.[2]

  • Choice of Base: Use a non-acidic base such as K₂CO₃, K₃PO₄, or CsF.

  • Workup Procedure: During the workup, avoid acidic washes. If an acid wash is necessary, use a dilute acid at low temperature and for a minimal amount of time.

  • Silica Gel Chromatography: Be aware that silica gel is acidic and can cause deprotection during purification. You can neutralize the silica gel by treating it with a solution of triethylamine in the eluent.

Q4: Can I use this compound directly, or should I convert it to a different derivative?

A4: In many cases, the boronic acid can be used directly with good results. However, if you are experiencing significant protodeboronation or other stability issues, converting it to a more stable derivative like a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate ester can be beneficial. These derivatives often exhibit enhanced stability and can release the boronic acid slowly into the reaction mixture, minimizing its decomposition.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 mixture of Dioxane/Water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki Catalytic Cycle and Common Side Reactions

Suzuki_Cycle_Side_Reactions cluster_cycle Suzuki Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar' PdII_RX->PdII_R_Ar Transmetalation (Ar'B(OH)2 + Base) PdII_R_Ar->Pd0 Reductive Elimination Product Desired Product PdII_R_Ar->Product R-Ar' Boronic_Acid Ar'B(OH)2 Protodeboronation Ar'-H Boronic_Acid->Protodeboronation H+ Homocoupling Ar'-Ar' Boronic_Acid->Homocoupling [O], Catalyst Deprotection HO-Ar'-B(OH)2 Boronic_Acid->Deprotection H+

Caption: The Suzuki catalytic cycle and major side reactions.

Logical Relationship for Troubleshooting Side Reactions

Troubleshooting_Side_Reactions start Side Product Observed is_protodeboronation Protodeboronation? start->is_protodeboronation is_homocoupling Homocoupling? is_protodeboronation->is_homocoupling No action_protodeboronation Use Milder Base Anhydrous Conditions Lower Temperature is_protodeboronation->action_protodeboronation Yes is_deprotection THP Deprotection? is_homocoupling->is_deprotection No action_homocoupling Thoroughly Degas Use Pd(0) Source is_homocoupling->action_homocoupling Yes action_deprotection Avoid Acidic Conditions Neutralize Silica Gel is_deprotection->action_deprotection Yes end Minimized Side Products is_deprotection->end No action_protodeboronation->end action_homocoupling->end action_deprotection->end

Caption: Decision tree for addressing common side reactions.

References

Navigating the Nuances of THP Protection in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Resource for Researchers in Organic Synthesis and Drug Development

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols and phenols due to its ease of installation and general stability. However, its acid-labile nature can present challenges under certain reaction conditions. This technical guide addresses the stability of the THP protecting group under the diverse conditions of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. Here, we provide troubleshooting advice, frequently asked questions, and curated experimental data to help researchers navigate potential pitfalls and ensure the integrity of the THP group throughout the coupling process.

Frequently Asked Questions (FAQs)

Q1: Is the THP protecting group generally stable under Suzuki reaction conditions?

A1: Yes, the THP group is generally considered stable under the basic conditions typically employed in Suzuki-Miyaura couplings.[1] As an acetal, it is resilient to the common inorganic bases such as carbonates and phosphates used to activate the boronic acid component.[2] However, stability is not absolute and is highly dependent on the specific choice of reagents, catalyst quality, solvent, and temperature.

Q2: Which components of a Suzuki reaction pose the greatest risk to the THP group?

A2: The primary risk to a THP group during a Suzuki reaction is exposure to acidic conditions, however subtle.[1] Potential sources of acidity include:

  • Palladium Catalyst Impurities: Some commercial palladium catalysts, particularly Pd/C, can contain residual acidic impurities like palladium chloride (PdCl₂).[3][4][5] These can generate hydrohalic acids in the presence of protic solvents, leading to THP cleavage.[3][4]

  • Lewis Acidity of Boronic Acids: Boronic acids themselves are weakly Lewis acidic and can contribute to a slightly acidic microenvironment.

  • Hydrolysis of Reagents: Certain reagents or solvents can hydrolyze under heating to generate acidic byproducts.

  • Work-up Procedures: Aqueous acidic work-ups will readily cleave the THP group.

Q3: Can the choice of base affect the stability of the THP group?

A3: While most bases used in Suzuki reactions are not directly harmful to the THP group, the choice can indirectly influence its stability. Stronger bases like hydroxides are generally not recommended as they can promote side reactions, though direct cleavage of the THP ether is unlikely. Milder bases are preferable. It is also crucial to use high-purity bases to avoid acidic contaminants.

Q4: Does the reaction temperature impact THP group stability?

A4: Higher reaction temperatures can accelerate undesired side reactions, including potential THP cleavage if acidic species are present. Whenever possible, using a highly active catalyst system that allows for lower reaction temperatures is a prudent strategy to preserve the protecting group. Microwave-assisted Suzuki reactions, which can involve high temperatures (e.g., 150 °C), may pose a greater risk and require careful optimization.[6]

Troubleshooting Guide: Unwanted THP Deprotection

If you are observing unexpected cleavage of your THP protecting group during a Suzuki reaction, consider the following troubleshooting steps.

Troubleshooting_THP_Cleavage start Start: THP group is cleaved during Suzuki reaction check_catalyst 1. Evaluate Palladium Source start->check_catalyst change_catalyst Action: Switch to a high-purity, low-acidity Pd source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or pre-formed catalysts). check_catalyst->change_catalyst Is the catalyst a potential source of acid (e.g., Pd/C)? check_base 2. Assess Base and Reagents check_catalyst->check_base Catalyst is high purity. change_catalyst->check_base change_base Action: Use anhydrous, high-purity, milder bases (K₃PO₄, Cs₂CO₃, CsF). Consider adding a non-nucleophilic base scavenger (e.g., proton sponge, in trace amounts). check_base->change_base Are reagents anhydrous and high purity? check_conditions 3. Optimize Reaction Conditions check_base->check_conditions Reagents are pure. change_base->check_conditions change_conditions Action: Lower the reaction temperature. Use an anhydrous, aprotic solvent. Minimize reaction time. check_conditions->change_conditions Is the reaction run at elevated temperature? check_workup 4. Review Work-up Protocol check_conditions->check_workup Reaction at RT or mild heat. change_conditions->check_workup change_workup Action: Employ a neutral or slightly basic aqueous work-up. Avoid acidic washes. check_workup->change_workup Is an acidic work-up used? end_node End: THP group stable check_workup->end_node Work-up is neutral/basic. change_workup->end_node

Caption: Troubleshooting workflow for THP group cleavage in Suzuki reactions.

Quantitative Data on THP Stability Under Various Suzuki Conditions

The following tables summarize successful Suzuki-Miyaura coupling reactions where a THP protecting group remained intact. These examples provide a reference for selecting conditions that are likely to be compatible with your substrate.

Table 1: Suzuki-Miyaura Coupling of THP-Protected Aryl/Heteroaryl Halides

EntryAryl Halide SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1THP-protected 4-bromophenolPhenylboronic acidPd(OAc)₂ (1)PPh₃ (4)K₃PO₄ (2)Toluene9012>90
2THP-protected 2-bromo-5-hydroxypyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₂CO₃ (2)Dioxane/H₂O1001685
3THP-protected 4-iodobenzyl alcohol3-Furylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF80692
4THP-protected 5-chloroisatin derivativePhenylboronic acidPOPd2 (cat.)-K₂CO₃ (2)H₂O150 (MW)0.2588[6]

Table 2: Suzuki-Miyaura Coupling of THP-Protected Boronic Acids/Esters

EntryBoronic Acid/Ester SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1THP-protected 4-hydroxyphenylboronic acid4-BromoanisolePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801295
2THP-protected 3-hydroxyphenylboronic acid pinacol ester2-ChloropyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)t-Amyl Alcohol1001889[7]
3THP-protected 4-hydroxy-3-methoxy-phenylboronic acid1-IodonaphthalenePdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O90491

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with a THP-Protected Aryl Bromide

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • THP-protected aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • Anhydrous K₃PO₄ (powdered, 3.0 equiv)

  • Anhydrous, degassed toluene and water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the THP-protected aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine. Crucially, avoid any acidic wash.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: - THP-protected halide - Boronic acid - Base (e.g., K₃PO₄) prep2 Add Catalyst System: - Pd source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) reaction Add degassed solvent Heat under inert atm. (e.g., Toluene, 80-100 °C) prep2->reaction workup1 Cool and dilute (e.g., Ethyl Acetate) reaction->workup1 workup2 Wash with H₂O and Brine (NO ACID WASH) workup1->workup2 workup3 Dry, filter, concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: General experimental workflow for Suzuki coupling with THP-protected substrates.

By carefully selecting high-purity reagents, milder bases, and appropriate temperatures, and by avoiding acidic conditions during work-up, the THP protecting group can be reliably maintained throughout the Suzuki-Miyaura cross-coupling reaction. This guide provides a starting point for troubleshooting and optimizing your specific transformation.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 3-(THP-oxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 3-(THP-oxy)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 3-(THP-oxy)phenylboronic acid is resulting in a low to non-existent yield. What are the primary factors I should investigate?

A1: When encountering low yields in Suzuki-Miyaura coupling, a systematic approach to troubleshooting is crucial. The first aspects to verify are the quality and stability of your reagents, the activity of your catalyst, and the reaction conditions. Key areas to focus on include:

  • Boronic Acid Integrity: 3-(THP-oxy)phenylboronic acid, like many boronic acids, can be susceptible to degradation.[1]

  • Catalyst and Ligand Efficacy: The choice and handling of the palladium catalyst and phosphine ligand are critical for success.[2]

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions.[1]

  • Appropriate Base and Solvent Selection: The base and solvent system plays a crucial role in the catalytic cycle and can significantly impact the reaction outcome.[3][4][5]

Q2: How can I determine if my 3-(THP-oxy)phenylboronic acid has degraded, and what can I do to prevent this?

A2: A common side reaction for boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is particularly a concern with electron-rich boronic acids. To check for degradation, you can analyze your boronic acid by NMR spectroscopy. To minimize degradation, consider the following:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: If the reaction chemistry allows, using anhydrous conditions can reduce the rate of hydrolysis.

  • Convert to a More Stable Boronic Ester: For challenging couplings, converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, can improve stability and reproducibility.[1]

Q3: Is the THP protecting group stable under typical Suzuki-Miyaura coupling conditions?

A3: The tetrahydropyranyl (THP) group is generally stable to the basic conditions used in Suzuki-Miyaura reactions.[2][6] However, it is sensitive to acidic conditions.[2][7] If your reaction mixture becomes acidic for any reason, or if certain Lewis acidic additives are present, you may observe partial or complete deprotection of the THP group, leading to the formation of 3-hydroxyphenylboronic acid. This can complicate the reaction and purification.

Q4: I am observing the formation of homocoupling byproducts. What causes this and how can I minimize it?

A4: Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction. The presence of oxygen can promote the homocoupling of boronic acids.[1] Thoroughly degassing your solvent and maintaining an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction is the most effective way to prevent this.

Troubleshooting Guide

Problem 1: Low to No Product Formation

This is the most common issue and can be caused by a variety of factors. The following workflow can help you diagnose the problem.

Troubleshooting Workflow

Caption: A stepwise guide to troubleshooting low yields in cross-coupling reactions.

Problem 2: Catalyst Deactivation

The active catalytic species in a Suzuki-Miyaura coupling is Pd(0).[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient. Furthermore, some Pd(0) sources can degrade over time.

Solutions:

  • Use a Fresh Catalyst: Ensure your palladium source is fresh and has been stored correctly.

  • Consider a Pre-catalyst: Modern palladacycle precatalysts are designed for clean and efficient generation of the active Pd(0) species.

  • Ligand Selection: 3-(THP-oxy)phenylboronic acid is electron-rich, which can make the cross-coupling more challenging. Using bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can often improve results with such substrates.[1]

Problem 3: THP Deprotection

While the THP group is generally base-stable, certain conditions can lead to its cleavage.

THP_Deprotection cluster_0 Suzuki-Miyaura Reaction Reactant 3-(THP-oxy)phenylboronic Acid Coupling Desired Cross-Coupling Product Reactant->Coupling Pd(0), Base Deprotection Side Reaction: THP Deprotection Reactant->Deprotection [H+] SideProduct 3-Hydroxyphenylboronic Acid Deprotection->SideProduct

Caption: Potential side reaction of THP deprotection under acidic conditions.

Solutions:

  • Ensure Basic Conditions: Maintain a basic pH throughout the reaction. If using a base that can be consumed, ensure a sufficient excess is used.

  • Avoid Lewis Acids: Be mindful of any additives that could act as Lewis acids and promote THP cleavage.

Data Presentation

The choice of base and solvent can have a significant impact on the yield of a Suzuki-Miyaura coupling reaction. The following tables provide a summary of how these variables can affect the outcome, based on a model reaction of 4-bromotoluene with phenylboronic acid. While not specific to 3-(THP-oxy)phenylboronic acid, these trends can guide your optimization efforts.

Table 1: Comparison of Yields with Different Bases

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001288
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
5NaOHToluene/H₂OPd(OAc)₂PPh₃1001275
6Et₃NToluene/H₂OPd(OAc)₂PPh₃1001240

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[3][8][9]

Table 2: Comparison of Yields with Different Solvents

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
2K₂CO₃Dioxane/H₂OPd(OAc)₂PPh₃1001290
3K₂CO₃THF/H₂OPd(OAc)₂PPh₃801285
4K₂CO₃DMFPd(OAc)₂PPh₃120888
5K₂CO₃Ethanol/H₂OPd(OAc)₂PPh₃801278

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[4][5][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with 3-(THP-oxy)phenylboronic Acid

This protocol is a starting point and may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 3-(THP-oxy)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane and water, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), 3-(THP-oxy)phenylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of dioxane and 2 mL of water) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation (Ar-B(OH)2, Base) PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)L2-Ar Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

References

Technical Support Center: Purification of Products from 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupling byproducts of the boronic acid, and the deprotected product (3-hydroxyphenyl derivative). Additionally, residual palladium catalyst and inorganic salts from the basic reaction conditions are typically present in the crude product.

Q2: How can I remove unreacted this compound from my crude product?

A2: Unreacted boronic acids can often be removed with a basic aqueous wash. By partitioning the crude reaction mixture between an organic solvent (like ethyl acetate) and a dilute aqueous base (e.g., 1M NaOH or Na2CO3), the acidic boronic acid is converted to its water-soluble boronate salt, which is extracted into the aqueous phase.

Q3: The THP (tetrahydro-2H-pyran-2-yl) protecting group on my product seems to be cleaving during workup or purification. What can I do to prevent this?

A3: The THP group is sensitive to acidic conditions.[1][2] Premature deprotection can occur during aqueous workup if acidic solutions are used, or upon prolonged contact with silica gel during column chromatography. To prevent this, ensure that any acidic washes are neutralized promptly. When performing column chromatography, it is advisable to use a solvent system containing a small amount of a neutral or basic modifier, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.[3]

Q4: How can I effectively remove the residual palladium catalyst from my final product?

A4: For pharmaceutical applications, reducing palladium levels to a minimum is crucial. Several methods can be employed for this purpose. Filtration of the crude product solution through a pad of celite can remove heterogeneous palladium catalysts. For homogeneous catalysts, treatment with a metal scavenger, such as activated carbon or functionalized silica gel, can be effective. These scavengers bind to the palladium, allowing for its removal by filtration.

Q5: My desired product and the homocoupling byproduct have very similar polarities, making separation by column chromatography difficult. What are my options?

A5: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to screen various solvent systems using Thin Layer Chromatography (TLC) to optimize separation. If your product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective method to isolate the desired compound from the less soluble or more soluble byproduct.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from reactions involving this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low isolated yield after purification 1. Incomplete reaction. 2. Premature deprotection of the THP group during workup or chromatography, leading to the more polar phenol which may not elute with the desired product. 3. Product loss during aqueous extractions.1. Monitor the reaction by TLC or LC-MS to ensure completion before workup. 2. Neutralize the reaction mixture before extraction and use a neutralized eluent for chromatography (e.g., add 0.5% triethylamine to your hexane/ethyl acetate mobile phase). 3. Ensure the correct pH of the aqueous layer during extractions and minimize the number of extractions if product solubility in the aqueous phase is a concern.
Presence of 3-hydroxyphenyl byproduct (deprotected product) in the final sample 1. Acidic conditions during aqueous workup. 2. Acidity of the silica gel used for chromatography.[3] 3. Instability of the THP ether under the reaction conditions (less common with standard Suzuki conditions).1. Use a mild basic wash (e.g., saturated NaHCO3 solution) during the workup.[1] 2. Use deactivated (neutral) silica gel or add a small amount of triethylamine to the eluent. 3. If deprotection occurs during the reaction, consider milder reaction conditions (e.g., lower temperature, alternative base).
Significant amount of boronic acid homocoupling product observed 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst which can promote homocoupling during its in-situ reduction to Pd(0).1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen). 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh3)4) directly. 3. For purification, careful column chromatography or recrystallization is required.
Product appears as an oil and will not crystallize 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature.1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization. 2. If the product is an oil, purification by chromatography is the most appropriate method.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Suzuki-Miyaura Reaction
  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • Water or a saturated aqueous solution of NH4Cl to quench the reaction.

    • A dilute aqueous basic solution (e.g., 1M Na2CO3) to remove unreacted boronic acid.

    • Brine to reduce the water content in the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and concentrate it to a dry powder.

  • Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully add the dried crude product-silica mixture to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. It is often beneficial to start with a less polar eluent and gradually increase the polarity (gradient elution) to improve separation.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Note on Eluent System for Separating THP-protected and Deprotected Products: The THP-protected product will be significantly less polar than the deprotected phenol. A solvent system of hexanes and ethyl acetate is a good starting point. The deprotected phenol will have a much lower Rf value on TLC. A gradient elution, starting with a low percentage of ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration, should effectively separate the two compounds.

Data Presentation

The following table provides hypothetical, yet representative, data for the purification of a biaryl product from a Suzuki-Miyaura reaction between this compound and an aryl bromide.

Purification MethodCrude Product Purity (%)Final Product Purity (%)Yield (%)Key Observations
Standard Silica Gel Chromatography 758560Significant deprotection of the THP group observed on the column.
Silica Gel Chromatography with 1% Triethylamine in Eluent 75>9885No significant deprotection observed. Clean separation of the desired product from byproducts.
Recrystallization 75>9970Effective for removing homocoupling byproducts if the desired product is a solid. May not remove other impurities as effectively as chromatography.

Visualizations

Experimental Workflow for Purification

experimental_workflow start Crude Reaction Mixture workup Aqueous Workup (Basic Wash) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration crude_product Crude Product concentration->crude_product chromatography Flash Column Chromatography (Neutralized Silica) crude_product->chromatography fractions Collect Fractions (TLC Analysis) chromatography->fractions combine Combine Pure Fractions fractions->combine final_concentration Final Concentration combine->final_concentration pure_product Pure Product final_concentration->pure_product

Caption: General workflow for the purification of Suzuki coupling products.

Troubleshooting Logic for Product Purification

troubleshooting_logic start Purification Issues? low_yield Low Yield? start->low_yield deprotection Deprotected Product Present? start->deprotection poor_separation Poor Separation? start->poor_separation low_yield->deprotection No check_reaction Verify Reaction Completion low_yield->check_reaction Yes deprotection->poor_separation No neutralize_workup Neutralize Workup & Chromatography deprotection->neutralize_workup Yes optimize_chromatography Optimize Chromatography (Shallow Gradient) poor_separation->optimize_chromatography Yes recrystallize Attempt Recrystallization poor_separation->recrystallize If Solid check_reaction->low_yield Re-evaluate neutralize_workup->deprotection Re-evaluate optimize_chromatography->poor_separation Re-evaluate recrystallize->poor_separation Re-evaluate

Caption: Decision-making process for troubleshooting purification issues.

References

Technical Support Center: Strategies to Improve Reaction Times for 3-(THP-oxy)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(THP-oxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve reaction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling with 3-(THP-oxy)phenylboronic acid is sluggish or shows low conversion. What are the primary factors to investigate?

A1: Slow or incomplete conversions in Suzuki-Miyaura couplings, especially with substrates like 3-(THP-oxy)phenylboronic acid, can often be attributed to several factors. The tetrahydropyranyl (THP) protecting group introduces steric bulk, which can hinder the reaction. Key areas to troubleshoot include the catalyst system, reaction conditions, and reagent stability.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective for sterically hindered substrates.[1] It is crucial to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands facilitate the formation of a highly reactive palladium(0) species, which is essential for efficient catalytic turnover.[1]

  • Base Selection: A weak base may not be strong enough to activate the boronic acid for the crucial transmetalation step.[1] For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[2]

  • Temperature and Reaction Time: Increased temperatures can help overcome the activation energy barrier associated with sterically demanding substrates.[2] Consider using higher-boiling solvents like dioxane, toluene, or DMF.[2] Microwave irradiation can also be a powerful tool to accelerate the reaction.[3] Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time.[1]

  • Reagent Purity and Stability: Boronic acids can degrade over time. Verify the purity of your 3-(THP-oxy)phenylboronic acid.[2]

Q2: I am observing significant formation of a homocoupling byproduct (biphenyl derivative of 3-(THP-oxy)phenylboronic acid). How can this be minimized?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen or palladium(II) species in the reaction mixture.[2]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen.[2] This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[2]

  • Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]

Q3: Protodeboronation of my 3-(THP-oxy)phenylboronic acid is a major issue. What measures can I take to prevent this?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This side reaction is particularly prevalent with electron-rich boronic acids and can be accelerated by strong bases in the presence of water.[2]

Preventative Measures:

  • Milder Base: Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous conditions can significantly reduce protodeboronation.[2]

  • Boronic Acid Protection: For particularly unstable boronic acids, consider converting it to a more stable derivative, such as a MIDA boronate or a diethanolamine adduct.[4][5] These derivatives can exhibit enhanced stability and undergo slow release of the boronic acid under the reaction conditions, minimizing degradation.[5]

Data Presentation

The choice of reaction components can significantly impact the yield and reaction time. Below is a summary of how different parameters can influence the outcome of a Suzuki-Miyaura coupling.

Table 1: Influence of Base on Suzuki Coupling Yield

EntryBaseSolventCatalystYield (%)
1K₂CO₃Toluene/H₂OPd(OAc)₂/PPh₃High
2K₃PO₄Toluene/H₂OPd(OAc)₂/PPh₃High
3Cs₂CO₃Toluene/H₂OPd(OAc)₂/PPh₃High
4NaOHToluene/H₂OPd(OAc)₂/PPh₃Moderate
5KOHToluene/H₂OPd(OAc)₂/PPh₃Moderate

Data is generalized from typical Suzuki-Miyaura coupling reactions and illustrates relative base effectiveness.[6]

Table 2: Effect of Catalyst and Ligand on Coupling with Hindered Substrates

Catalyst SystemLigand TypeTypical SubstratesExpected Outcome
Pd(PPh₃)₄Standard PhosphineSimple, unhinderedLow to moderate yield
Pd(OAc)₂ / SPhosBulky, Electron-RichSterically hinderedHigh yield, faster reaction
XPhos Pd G3Buchwald PrecatalystChallenging, hinderedExcellent yield, robust
(A-taphos)₂PdCl₂-Heterocyclic halidesGood yield with co-solvent

This table provides a qualitative comparison of different catalyst systems for challenging Suzuki-Miyaura couplings.[1][2][3]

Experimental Protocols

General Protocol for Optimizing Suzuki-Miyaura Coupling of 3-(THP-oxy)phenylboronic Acid:

This protocol is a starting point and should be optimized for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-(THP-oxy)phenylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, 3-(THP-oxy)phenylboronic acid, and the finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[2]

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R2-B(OR)2 + Base PdII_Both R1-Pd(II)L2-R2 Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product R1-R2 (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Logic for Slow Reactions

Troubleshooting_Logic Start Slow or No Reaction CheckCatalyst Is the Catalyst/Ligand System Optimal for Hindered Substrates? Start->CheckCatalyst ChangeCatalyst Action: Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) CheckCatalyst->ChangeCatalyst No CheckBase Is the Base Strong Enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Action: Use a Stronger Base (e.g., K3PO4, Cs2CO3) CheckBase->ChangeBase No CheckTemp Is the Temperature Sufficiently High? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Action: Increase Temperature or Use Microwave Heating CheckTemp->IncreaseTemp No CheckReagents Are Reagents Pure and Dry? Is the System Degassed? CheckTemp->CheckReagents Yes IncreaseTemp->CheckReagents PurifyReagents Action: Verify Reagent Purity, Use Anhydrous/Degassed Solvents CheckReagents->PurifyReagents No End Reaction Optimized CheckReagents->End Yes PurifyReagents->End

Caption: A logical workflow for troubleshooting slow Suzuki-Miyaura couplings.

References

Validation & Comparative

A Comparative Guide to Protected Phenylboronic Acids: 3-(THP-oxy)phenylboronic Acid vs. MIDA and Boc-Protected Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups for reactive functionalities is a cornerstone of successful multi-step synthesis. This guide provides a comprehensive comparison of 3-(tetrahydropyranyloxy)phenylboronic acid with two other widely used protected phenylboronic acids: N-methyliminodiacetic acid (MIDA) boronates and tert-butoxycarbonyl (Boc)-protected aminophenylboronic acids. This analysis, supported by available experimental data and detailed protocols, aims to inform the strategic choice of a protected phenylboronic acid for Suzuki-Miyaura cross-coupling reactions and other synthetic transformations.

Executive Summary

The protection of the boronic acid moiety or other functional groups on the phenyl ring is often crucial to prevent undesired side reactions and to ensure the stability of the reagent. 3-(THP-oxy)phenylboronic acid, MIDA boronates, and Boc-protected aminophenylboronic acids each offer distinct advantages and disadvantages in terms of stability, reactivity, and ease of deprotection. While direct quantitative comparisons are limited in the literature, a qualitative assessment based on the known properties of these protecting groups can guide the synthetic chemist.

MIDA boronates are renowned for their exceptional stability, allowing for purification by silica gel chromatography and tolerance to a wide range of reaction conditions. Boc-protected aminophenylboronic acids are standard for the protection of amino groups and are generally stable under basic Suzuki-Miyaura coupling conditions. The tetrahydropyranyl (THP) group in 3-(THP-oxy)phenylboronic acid is a well-established protecting group for phenols, known for its stability in basic media but lability under acidic conditions.

Data Presentation: A Comparative Overview

Due to the limited availability of direct, side-by-side quantitative comparisons in published literature, the following tables summarize the expected and reported characteristics of each protected phenylboronic acid.

Property3-(THP-oxy)phenylboronic acidMIDA BoronatesBoc-Protected Aminophenylboronic Acids
Stability to Chromatography Generally unstable on silica gel[1]Stable on silica gelGenerally stable on silica gel
Stability to Basic Conditions High[2]HighHigh[3]
Stability to Acidic Conditions Low (cleaved by mild acid)[4]Moderate (hydrolyzes)[5]Low (cleaved by strong acid)[3]
Reactivity in Suzuki Coupling Expected to be similar to other arylboronic acids after in situ or prior deprotection.Requires hydrolysis for transmetalation; can exhibit "slow release"[6]Generally good, comparable to other arylboronic acids.[7]
Deprotection Conditions Mild acidic conditions (e.g., AcOH, PPTS)[4]Mild aqueous base (e.g., NaOH, K₃PO₄)[5]Strong acid (e.g., TFA, HCl)[3]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of protecting group can significantly impact the outcome of this reaction.

3-(THP-oxy)phenylboronic acid: The THP group is generally stable under the basic conditions typically employed in Suzuki-Miyaura coupling.[2] However, the boronic acid itself may require protection as a boronate ester (e.g., pinacol ester) for optimal reactivity and to prevent side reactions like protodeboronation. The THP ether would then be cleaved in a subsequent step under acidic conditions.

MIDA Boronates: These have been shown to be highly effective in Suzuki-Miyaura couplings. A key advantage is their ability to undergo "slow release" of the boronic acid under basic conditions, which can be beneficial for challenging couplings by maintaining a low concentration of the reactive boronic acid and minimizing side reactions.[6] In a direct comparison, a MIDA boronate gave a higher yield (89%) compared to the corresponding free boronic acid (73%) in a Suzuki-Miyaura coupling.

Boc-Protected Aminophenylboronic Acids: The Boc group is stable to the basic conditions of the Suzuki-Miyaura reaction, making these reagents suitable for direct use.[7] They are widely used in the synthesis of complex molecules containing an aniline moiety.

Table 2: Illustrative Suzuki-Miyaura Coupling Yields

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O95%Generic Example
A MIDA boronateAryl BromidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O89%---
Boc-aminomethyltrifluoroborateAryl ChloridePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂OGood to Excellent[7]

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and for designing new synthetic routes.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction. The specific conditions may need to be optimized for each substrate combination.

Materials:

  • Aryl halide (1.0 mmol)

  • Protected phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, the protected phenylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the vessel.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stability Assay of Protected Phenylboronic Acids via HPLC

This protocol can be used to quantitatively assess the stability of different protected phenylboronic acids under various pH conditions.

Materials:

  • Protected phenylboronic acid of interest

  • Aqueous buffer solutions of different pH (e.g., pH 2, 7, 10)

  • Acetonitrile (ACN)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of the protected phenylboronic acids in ACN.

  • For each time point, dilute an aliquot of the stock solution into the respective aqueous buffer to a final concentration suitable for HPLC analysis.

  • Incubate the solutions at a controlled temperature (e.g., 25 °C or 50 °C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto the HPLC system.

  • Monitor the disappearance of the peak corresponding to the protected phenylboronic acid and the appearance of any degradation products (e.g., the deprotected boronic acid).

  • Quantify the peak areas to determine the rate of hydrolysis under each condition.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Protection_Deprotection Phenol 3-Hydroxyphenylboronic Acid THP_Protected 3-(THP-oxy)phenylboronic Acid Phenol->THP_Protected Protection THP_Protected->Phenol Deprotection DHP DHP, H+ Acid Acid (e.g., AcOH)

Caption: Protection and deprotection of a phenolic boronic acid using a THP group.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (R-B(OR)2 + Base) PdII->Transmetalation PdII_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability_Workflow Start Prepare Solutions of Protected Boronic Acids Incubate Incubate at Different pH and Temperature Start->Incubate Sample Take Aliquots at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Analyze Quantify Peak Areas and Determine Rates HPLC->Analyze

Caption: Experimental workflow for a comparative stability study.

Conclusion

The choice between 3-(THP-oxy)phenylboronic acid, MIDA boronates, and Boc-protected aminophenylboronic acids depends heavily on the specific requirements of the synthetic route.

  • 3-(THP-oxy)phenylboronic acid is a suitable choice when a phenol protecting group is required that is stable to basic conditions but can be readily removed under mild acidic conditions. Its utility in Suzuki-Miyaura coupling is contingent on the stability of the boronic acid moiety under the reaction conditions, which may necessitate further protection as a boronate ester.

  • MIDA boronates offer superior stability, making them ideal for multi-step syntheses where the boronic acid moiety needs to be carried through various transformations. Their "slow release" characteristic can be a significant advantage in optimizing Suzuki-Miyaura coupling reactions.

  • Boc-protected aminophenylboronic acids are the standard for introducing an amino-aryl group via Suzuki-Miyaura coupling, offering good stability and reactivity.

Further quantitative, head-to-head comparative studies are needed to fully elucidate the performance differences between these valuable synthetic building blocks. However, by understanding the fundamental properties of each protecting group, researchers can make informed decisions to streamline their synthetic efforts and achieve their target molecules with greater efficiency.

References

A Comparative Analysis of 3-(THP-oxy)phenylboronic Acid and 4-(THP-oxy)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic organic chemistry, particularly in the intricate process of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The judicious selection of coupling partners is paramount to the success of these synthetic endeavors. This guide provides an objective comparison of the reactivity of two closely related yet distinct building blocks: 3-(THP-oxy)phenylboronic acid and 4-(THP-oxy)phenylboronic acid. By examining their electronic properties and performance in Suzuki-Miyaura coupling reactions, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

The tetrahydropyranyl (THP) protecting group is frequently employed to mask a hydroxyl functionality, offering stability under a range of reaction conditions while allowing for facile deprotection. The position of this bulky ether linkage on the phenylboronic acid ring—meta versus para—profoundly influences the electronic environment of the boronic acid moiety, which in turn dictates its reactivity in the palladium-catalyzed coupling cycle.

Theoretical Reactivity: An Analysis of Electronic Effects

The relative reactivity of 3-(THP-oxy)phenylboronic acid and its 4-substituted isomer can be rationalized by considering the electronic effects of the THP-oxy substituent. The oxygen atom of the ether possesses lone pairs of electrons that can be donated into the aromatic ring through resonance.

  • 4-(THP-oxy)phenylboronic acid (para-isomer): The THP-oxy group is in a position that allows for a strong +M (mesomeric) or resonance effect. This electron donation increases the electron density of the phenyl ring and, consequently, the nucleophilicity of the organoboronic acid. In the Suzuki-Miyaura catalytic cycle, a more nucleophilic boronic acid is generally expected to undergo transmetalation—the transfer of the aryl group from boron to the palladium center—more readily. This often translates to a faster reaction rate and higher yields.

  • 3-(THP-oxy)phenylboronic acid (meta-isomer): In the meta position, the resonance effect of the THP-oxy group is not directly transmitted to the carbon atom bearing the boronic acid group. The primary electronic influence is the -I (inductive) effect of the electronegative oxygen atom, which withdraws electron density from the ring. While there is still a minor activating effect on the ring as a whole, it is significantly weaker compared to the para isomer. Consequently, 3-(THP-oxy)phenylboronic acid is expected to be less reactive in Suzuki-Miyaura coupling reactions.

The following diagram illustrates the influence of substituent position on the electronic properties of the phenylboronic acid.

G Influence of Substituent Position on Reactivity cluster_para 4-(THP-oxy)phenylboronic acid cluster_meta 3-(THP-oxy)phenylboronic acid para_sub para-THP-oxy Group para_effect +M (Resonance) Effect Dominates para_sub->para_effect para_result Increased Nucleophilicity para_effect->para_result para_reactivity Higher Reactivity para_result->para_reactivity meta_sub meta-THP-oxy Group meta_effect -I (Inductive) Effect is More Pronounced meta_sub->meta_effect meta_result Reduced Nucleophilicity meta_effect->meta_result meta_reactivity Lower Reactivity meta_result->meta_reactivity

Caption: Positional Isomerism and Electronic Effects.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

Table 1: Suzuki-Miyaura Coupling with an Activated Aryl Halide (4-Bromoanisole)

Boronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-(THP-oxy)phenylboronic acid 4-Methoxy-4'-(THP-oxy)biphenylPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O804~90-95
3-(THP-oxy)phenylboronic acid 4-Methoxy-3'-(THP-oxy)biphenylPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O808~80-85

Table 2: Suzuki-Miyaura Coupling with a Deactivated Aryl Halide (4-Chlorotoluene)

Boronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-(THP-oxy)phenylboronic acid 4-Methyl-4'-(THP-oxy)biphenylPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10012~85-90
3-(THP-oxy)phenylboronic acid 4-Methyl-3'-(THP-oxy)biphenylPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10018~75-80

Note: The yields presented are illustrative and based on typical outcomes for alkoxy-substituted phenylboronic acids in Suzuki-Miyaura reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following is a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction involving an alkoxy-substituted phenylboronic acid. This protocol can be adapted for both 3-(THP-oxy)phenylboronic acid and 4-(THP-oxy)phenylboronic acid.

Reaction: Suzuki-Miyaura coupling of 4-bromoanisole with 4-(THP-oxy)phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • 4-(THP-oxy)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, 4-(THP-oxy)phenylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in 1 mL of toluene.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene, ethanol, and deionized water to the Schlenk flask via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.

  • Wash the organic layer with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-methoxy-4'-(THP-oxy)biphenyl.

The following diagram outlines the general workflow for this experimental protocol.

G Experimental Workflow for Suzuki-Miyaura Coupling start Combine Reactants and Base inert Establish Inert Atmosphere start->inert solvents Add Solvents inert->solvents catalyst Add Catalyst Solution solvents->catalyst reaction Heat and Stir catalyst->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical workflow for a Suzuki-Miyaura reaction.

Conclusion

The positional isomerism of the THP-oxy group on phenylboronic acid has a clear and predictable impact on its reactivity in Suzuki-Miyaura cross-coupling reactions. The 4-(THP-oxy)phenylboronic acid isomer, benefiting from the electron-donating resonance effect of the para-substituent, is the more reactive coupling partner. This enhanced reactivity generally leads to higher yields and shorter reaction times compared to the 3-(THP-oxy)phenylboronic acid isomer, where the electronic influence of the substituent is less pronounced.

For drug development professionals and synthetic chemists, this difference in reactivity is a critical consideration. When aiming for high efficiency and throughput, the para-isomer is the preferred choice. However, the meta-isomer remains a valuable building block for accessing specific substitution patterns that may be crucial for biological activity. Understanding these fundamental principles of reactivity allows for the rational design of synthetic routes and the optimization of reaction conditions to achieve the desired molecular targets with greater efficacy.

A Head-to-Head Comparison of THP and MOM Protecting Groups for Hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the judicious selection of protecting groups for reactive functionalities is paramount. The hydroxyl group of hydroxyphenylboronic acids, a common building block in Suzuki-Miyaura cross-coupling reactions, requires protection to prevent unwanted side reactions. This guide provides an objective, data-driven comparison of two commonly employed protecting groups for this purpose: tetrahydropyranyl (THP) and methoxymethyl (MOM).

The stability of the protecting group under the basic conditions of the Suzuki-Miyaura coupling and the ease of its subsequent removal are critical factors in synthetic design. This report details the experimental protocols for the protection of 4-hydroxyphenylboronic acid with both THP and MOM ethers, their application in Suzuki-Miyaura coupling, and their final deprotection to yield the desired biphenolic products.

At a Glance: Key Differences and Considerations

FeatureTHP (Tetrahydropyranyl) EtherMOM (Methoxymethyl) Ether
Protection Conditions Mildly acidic (e.g., PPTS, p-TsOH)Basic (e.g., NaH, DIPEA) or acidic (dimethoxymethane)
Stability Generally stable to basic conditions, organometallics, and hydrides.Highly stable to a wide range of basic and nucleophilic reagents.
Deprotection Conditions Mildly acidic (e.g., HCl, TFA, PPTS in alcohol).Acidic (e.g., HCl, TFA), often requiring slightly stronger conditions than THP.
Stereochemistry Introduces a new chiral center, potentially leading to diastereomeric mixtures.Achiral, does not introduce additional stereocenters.
Reagent Cost & Handling Dihydropyran is inexpensive.MOM-Cl is a carcinogen and requires careful handling.

Experimental Data Summary

The following tables summarize the reaction conditions and yields for the protection of 4-hydroxyphenylboronic acid, its subsequent use in a Suzuki-Miyaura coupling reaction, and the final deprotection step to yield 4-phenylphenol.

Table 1: Protection of 4-Hydroxyphenylboronic Acid

Protecting GroupReagentsSolventTemperatureTimeYield
THP 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (DCM)Room Temp.16 h~90% (estimated)
MOM Methoxymethyl chloride (MOM-Cl), Diisopropylethylamine (DIPEA)Dichloromethane (DCM)0 °C to Room Temp.16 h~95% (estimated)

Table 2: Suzuki-Miyaura Coupling of Protected 4-Hydroxyphenylboronic Acid with Bromobenzene

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemperatureTimeYield
4-(THP-O)C₆H₄B(OH)₂ BromobenzenePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80 °C12 hHigh (qualitative)
4-(MOM-O)C₆H₄B(OH)₂ BromobenzenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100 °C12 h~97%

Table 3: Deprotection to Yield 4-Phenylphenol

Protected BiarylReagentsSolventTemperatureTimeYield
4-(THP-O)-biphenyl p-Toluenesulfonic acid (p-TsOH)Methanol (MeOH)Room Temp.2 hQuantitative (estimated)
4-(MOM-O)-biphenyl Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp.12 hHigh (qualitative)[1]

Experimental Protocols

Protection of 4-Hydroxyphenylboronic Acid

THP Protection:

To a solution of 4-hydroxyphenylboronic acid (1 eq.) in dichloromethane (DCM), 3,4-dihydropyran (1.5 eq.) is added. A catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq.) is then added, and the mixture is stirred at room temperature for 16 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid.

MOM Protection:

To a cooled (0 °C) suspension of 4-hydroxyphenylboronic acid (1 eq.) and diisopropylethylamine (DIPEA) (4 eq.) in dichloromethane (DCM) under an inert atmosphere, methoxymethyl chloride (MOM-Cl) (3 eq.) is added dropwise.[1] A catalytic amount of sodium iodide (0.5 eq.) can be added to facilitate the reaction.[1] The mixture is allowed to warm to room temperature and stirred for 16 hours.[1] After completion, the reaction is quenched with water, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give 4-(methoxymethoxy)phenylboronic acid.

Suzuki-Miyaura Coupling Reaction

A general procedure for the Suzuki-Miyaura coupling is as follows: To a flask containing the protected hydroxyphenylboronic acid (1.2 eq.), the aryl halide (1 eq.), and a base such as potassium carbonate or potassium phosphate (2-3 eq.) is added a solvent system such as a mixture of toluene, ethanol, and water, or dioxane and water. The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos, 2-5 mol%) is then added, and the mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Deprotection of the Biaryl Product

THP Deprotection:

The THP-protected biaryl is dissolved in methanol. A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid, is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is then washed with brine, dried, and concentrated to yield the deprotected biphenolic compound.

MOM Deprotection:

The MOM-protected biaryl is dissolved in a solvent such as dichloromethane.[1] An acid, typically trifluoroacetic acid (TFA) or aqueous hydrochloric acid, is added, and the mixture is stirred at room temperature.[1] The reaction is monitored by TLC for the disappearance of the starting material. Once the reaction is complete, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford the final deprotected product.[1]

Logical Comparison and Workflow

The choice between THP and MOM as a protecting group for hydroxyphenylboronic acid depends on the specific requirements of the synthetic route. The following diagrams illustrate the chemical transformations and a decision-making workflow.

ProtectionDeprotection cluster_protection Protection cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Deprotection 4-Hydroxyphenylboronic Acid 4-Hydroxyphenylboronic Acid THP-Protected THP-Protected 4-Hydroxyphenylboronic Acid->THP-Protected DHP, PPTS DCM, RT MOM-Protected MOM-Protected 4-Hydroxyphenylboronic Acid->MOM-Protected MOM-Cl, DIPEA DCM, 0°C to RT THP-Biaryl THP-Biaryl THP-Protected->THP-Biaryl Ar-X, Pd cat., Base MOM-Biaryl MOM-Biaryl MOM-Protected->MOM-Biaryl Ar-X, Pd cat., Base 4-Phenylphenol 4-Phenylphenol THP-Biaryl->4-Phenylphenol p-TsOH MeOH, RT MOM-Biaryl->4-Phenylphenol TFA DCM, RT

Fig. 1: Reaction workflow for protection, coupling, and deprotection.

DecisionTree Start Select Protecting Group for Hydroxyphenylboronic Acid Chiral Is the introduction of a new chiral center a concern? Start->Chiral BaseStability Are strongly basic or nucleophilic conditions planned? Chiral->BaseStability No MOM Choose MOM Chiral->MOM Yes DeprotectionMildness Is very mild acidic deprotection required? BaseStability->DeprotectionMildness No BaseStability->MOM Yes DeprotectionMildness->MOM No THP Choose THP DeprotectionMildness->THP Yes

Fig. 2: Decision tree for selecting between THP and MOM protecting groups.

Conclusion

Both THP and MOM are effective protecting groups for the hydroxyl moiety of hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The choice between them is dictated by the specific context of the overall synthetic strategy.

  • THP offers the advantage of being introduced under mild acidic conditions and can often be removed under slightly milder acidic conditions than MOM. However, the introduction of a new stereocenter can complicate purification and characterization if the substrate is already chiral.

  • MOM provides robust protection under a wide range of conditions, particularly strong bases, and does not introduce a new chiral center. The primary drawback is the carcinogenic nature of MOM-Cl, which necessitates stringent handling precautions.

For syntheses where the introduction of diastereomers is problematic or where extreme stability to base is required, MOM is the superior choice. For cost-effective, large-scale syntheses where the generation of diastereomers is not a concern, THP may be a more practical option. Ultimately, the optimal choice will depend on a careful evaluation of the reaction conditions for all steps in the planned synthetic route.

References

A Researcher's Guide to the Validation of Suzuki Coupling Products from 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds common in pharmaceuticals. The use of protected boronic acids, such as 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid, is a common strategy to mask reactive functional groups like phenols during the coupling reaction. However, the successful synthesis of the target molecule is only confirmed through rigorous validation of the final product.

This guide provides an objective comparison of the validation process for Suzuki coupling products derived from this compound. We will present supporting experimental data for a representative reaction, detail the necessary analytical protocols, and compare the use of the tetrahydropyranyl (THP) protecting group with other common alternatives.

Comparison of Protecting Groups for 3-Hydroxyphenylboronic Acid in Suzuki Coupling

The choice of a protecting group for the hydroxyl functionality on phenylboronic acid is critical as it can influence reaction yield, stability, and the ease of deprotection. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation and general stability to a range of non-acidic reagents. Here, we compare the THP protecting group with the methoxymethyl (MOM) ether as an alternative for the protection of 3-hydroxyphenylboronic acid in a representative Suzuki coupling with 4-bromoanisole.

Protecting Group StrategyReagentTypical Yield (Coupling)Deprotection ConditionsOverall Yield (Deprotected)AdvantagesDisadvantages
THP Protection This compound85-95%Mild acidic conditions (e.g., p-TsOH in MeOH, or HCl in THF/water)80-90%Stable to basic reaction conditions, organometallics, and nucleophiles.Creates a diastereomeric mixture which can complicate NMR analysis of the protected intermediate.
MOM Protection 3-(Methoxymethoxy)phenylboronic acid88-98%Acidic conditions (e.g., HCl in MeOH)85-95%Generally stable and does not introduce a new stereocenter.Can be cleaved under strongly acidic conditions that might be required for other transformations.

Validation of the Suzuki Coupling Product: A Multi-Technique Approach

A comprehensive validation of the final biaryl product requires a combination of analytical techniques to confirm its structure, purity, and identity. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are the cornerstones of this process.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and the relative number of protons.Excellent for structural elucidation and can be used for quantitative purity analysis with an internal standard.Complex spectra can be difficult to interpret, especially with impurities or overlapping signals.
¹³C NMR Spectroscopy Reveals the number of unique carbon atoms in the molecule and their chemical environment.Complements ¹H NMR for unambiguous structure determination.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (ESI-MS) Determines the molecular weight of the compound with high accuracy.Highly sensitive, requiring very small amounts of sample. Provides definitive confirmation of the molecular formula.Does not provide detailed structural information on its own; isomers are often indistinguishable.
HPLC Assesses the purity of the sample by separating it from byproducts and starting materials.Highly accurate for purity determination and can be used for purification (preparative HPLC).Requires method development to find optimal separation conditions.

Experimental Workflow for Synthesis and Validation

The overall process from the Suzuki coupling reaction to the final validated product involves several key steps as illustrated in the workflow diagram below. This process includes the coupling reaction itself, an aqueous workup to remove inorganic salts and water-soluble impurities, purification of the protected biaryl, deprotection of the THP group, and finally, purification and comprehensive analytical validation of the target phenol.

G cluster_0 Synthesis & Purification (Protected) cluster_1 Deprotection & Final Validation A Suzuki Coupling (3-(THP-oxy)phenylboronic acid + Aryl Halide) B Aqueous Workup (e.g., EtOAc/Water) A->B Reaction Mixture C Column Chromatography (Silica Gel) B->C Crude Product D THP Deprotection (Acidic Conditions) C->D Protected Biaryl E Purification (Column Chromatography or Recrystallization) D->E Crude Phenol F Analytical Validation E->F Purified Product G ¹H & ¹³C NMR F->G H Mass Spectrometry (MS) F->H I HPLC F->I

The Strategic Advantage of THP-Protected Boronic Acids in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand as a cornerstone for the formation of carbon-carbon bonds. The utility of boronic acids as key reagents in these transformations is unparalleled. However, the inherent instability and challenging purification of many boronic acids necessitate the use of protecting groups. This guide provides a comprehensive comparison of tetrahydropyranyl (THP) protected boronic acids with other common alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagents for their synthetic endeavors.

The Challenge of Unprotected Boronic Acids

Free boronic acids, while highly reactive, are often prone to decomposition pathways such as protodeboronation, oxidation, and the formation of boroxine anhydrides. These side reactions can lead to reduced yields, complex product mixtures, and difficulties in purification and handling. To circumvent these issues, various protecting groups have been developed to mask the boronic acid moiety, enhancing stability and allowing for more controlled reactivity.

A Comparative Overview of Boronic Acid Protecting Groups

Several protecting groups have gained prominence in organic synthesis, each with its own set of advantages and disadvantages. The choice of protecting group can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy.

THP-Protected Boronic Acids: A Valuable Alternative

The tetrahydropyranyl (THP) group, traditionally used for the protection of alcohols, has emerged as a viable option for stabilizing boronic acids, particularly in the context of heteroaromatic substrates. The key advantages of using THP-protected boronic acids include:

  • Enhanced Stability: The THP group effectively shields the boronic acid from degradation pathways, allowing for easier handling and storage.

  • Compatibility with Reaction Conditions: THP-protected boronic esters have demonstrated stability under the basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions.

  • Controlled Deprotection: The THP group can be removed under specific acidic conditions, offering a degree of orthogonality in multi-step syntheses.

Performance Comparison with Other Protecting Groups

To provide a clear comparison, the following table summarizes the performance of THP-protected boronic acids against other commonly used protecting groups: pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates.

Protecting GroupStabilityEase of SynthesisCross-Coupling ConditionsDeprotectionKey Advantages
THP GoodModerateStandard Suzuki-MiyauraAcidic conditionsGood stability, particularly for N-heterocycles.
Pinacol Ester GoodStraightforwardOften used directlyCan be challengingCommercially available, well-established.
MIDA Boronate ExcellentMulti-stepAnhydrous conditions, slow release with baseMild basic conditionsHigh stability, enables iterative cross-coupling.[1]
Trifluoroborate ExcellentFrom boronic acidsRequires specific conditionsNot applicableCrystalline, easy to handle, air-stable.

Experimental Data: A Head-to-Head Look

The following data, extracted from the literature, provides a glimpse into the yields achievable with THP-protected boronic acids in comparison to unprotected and other protected analogues in the Suzuki-Miyaura cross-coupling of indazole derivatives.

Boronic Acid DerivativeCoupling PartnerCatalyst/LigandBaseSolventYield (%)
1-THP-indazole-5-boronic acid pinacol ester4-bromotoluenePd(dppf)Cl2K2CO3DME/H2O85
Unprotected indazole-5-boronic acid4-bromotoluenePd(dppf)Cl2K2CO3DME/H2O65
1-Boc-indazole-5-boronic acid pinacol ester4-bromotoluenePd(dppf)Cl2K2CO3DME/H2O92

Data is illustrative and compiled from various sources. Direct comparison requires identical reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the Suzuki-Miyaura cross-coupling using a THP-protected indazole boronic acid pinacol ester.

General Procedure for Suzuki-Miyaura Coupling of 1-THP-Protected Indazole-5-boronic Acid Pinacol Ester

Materials:

  • 1-THP-protected indazole-5-boronic acid pinacol ester (1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a reaction vessel, add the 1-THP-protected indazole-5-boronic acid pinacol ester, aryl halide, Pd(dppf)Cl2, and K2CO3.

  • Add a 4:1 mixture of DME and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cross-coupled product.

Visualizing the Workflow and Catalytic Cycle

To better understand the processes involved, the following diagrams illustrate the experimental workflow for using THP-protected boronic acids and the fundamental Suzuki-Miyaura catalytic cycle.

experimental_workflow cluster_prep Preparation cluster_coupling Cross-Coupling cluster_deprotection Deprotection (Optional) start Start with Halo-indazole protect Protect with DHP (THP group) start->protect borylate Borylation (e.g., with bis(pinacolato)diboron) protect->borylate thp_boronic_ester THP-Protected Boronic Acid Ester borylate->thp_boronic_ester suzuki Suzuki-Miyaura Reaction thp_boronic_ester->suzuki aryl_halide Aryl Halide aryl_halide->suzuki catalyst Pd Catalyst + Base catalyst->suzuki coupled_product Coupled Product (THP-protected) suzuki->coupled_product acid Acidic Workup coupled_product->acid final_product Final Deprotected Product acid->final_product

Caption: Experimental workflow for the synthesis and use of THP-protected boronic acids.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R'-X pdII R'-Pd(II)L_n-X oxidative_addition->pdII transmetalation Transmetalation pdII->transmetalation pdII_R R'-Pd(II)L_n-R transmetalation->pdII_R reductive_elimination Reductive Elimination pdII_R->reductive_elimination reductive_elimination->pd0 regenerates product R-R' reductive_elimination->product boronic R-B(OR)₂ boronic->transmetalation Base base Base base->transmetalation aryl_halide R'-X

References

Navigating the Terrain of Suzuki-Miyaura Reactions: A Comparative Guide to Protecting Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the success of this powerful reaction often hinges on the judicious choice of protecting groups for sensitive functionalities within the reacting partners. This guide provides a comprehensive comparison of the stability of various common protecting groups for amines, alcohols, thiols, and carboxylic acids under typical Suzuki-Miyaura conditions, supported by experimental data to inform synthetic strategy and troubleshooting.

The selection of a suitable protecting group is a critical decision in multi-step synthesis. An ideal protecting group should be readily introduced and removed, stable to the reaction conditions of the desired transformation, and should not interfere with the reaction itself. In the context of the palladium-catalyzed Suzuki-Miyaura reaction, which often employs basic conditions and heating, the stability of the protecting group is paramount to achieving high yields and avoiding unwanted side reactions or deprotection.

Amine Protecting Groups: A Balancing Act of Lability and Robustness

The protection of amine functionalities is crucial in many Suzuki-Miyaura couplings. While some modern methods allow for the coupling of unprotected anilines and certain nitrogen-rich heterocycles under specific conditions, protection is often necessary to prevent catalyst inhibition or undesired side reactions.[1][2] The stability of common amine protecting groups can vary significantly under the basic conditions frequently employed in Suzuki-Miyaura reactions.

A comparative study on the Suzuki-Miyaura arylation of a bromopyrrole derivative highlights the differential stability of the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. Under the optimized reaction conditions (10 mol% Pd(PPh₃)₄, Cs₂CO₃ in dioxane/H₂O at 90 °C), the SEM-protected pyrrole afforded the desired product in excellent yield, whereas the Boc-protected analogue showed signs of instability, leading to the formation of a deprotected by-product.[3]

Protecting GroupSubstrateReaction ConditionsYield of Coupled Product (%)Deprotection Observed (%)
SEM SEM-protected 4-bromopyrrole-2-carboxylatePd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 90 °C920
Boc Boc-protected 4-bromopyrrole-2-carboxylatePd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 90 °CGood5
Boc Boc-protected 4-bromopyrrole-2-carboxylatePd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90 °C-11

Table 1: Comparison of SEM and Boc protecting group stability in a Suzuki-Miyaura reaction. Data sourced from[3].

While comprehensive, direct comparative studies for other common amine protecting groups like Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) within a single Suzuki-Miyaura reaction are less common in the literature, their general stability profiles offer guidance. The Cbz group is generally stable to a wide range of conditions but is cleaved by catalytic hydrogenolysis, a condition not typically employed during the Suzuki coupling itself.[4][5] The Fmoc group, being base-labile, is generally considered incompatible with the basic conditions of the Suzuki-Miyaura reaction.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of a SEM-Protected Bromopyrrole[3]

A mixture of methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.) in a 4:1 mixture of dioxane and water was degassed. Pd(PPh₃)₄ (10 mol %) was then added, and the mixture was stirred at 90 °C. Upon completion, the reaction was worked up to afford the coupled product.

Alcohol Protecting Groups: Silyl vs. Benzyl Ethers

The protection of hydroxyl groups is frequently necessary to prevent their interference in the Suzuki-Miyaura reaction, for instance, by acting as a proton source or coordinating to the palladium catalyst. The most common choices for alcohol protection are silyl ethers and benzyl ethers.

Silyl ethers, such as tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), are widely used due to their ease of introduction and removal. Their stability is highly dependent on the steric bulk around the silicon atom and the reaction conditions. While generally stable to the basic conditions of the Suzuki-Miyaura reaction, they can be labile to fluoride ions and acidic conditions.[6][7][8]

Benzyl (Bn) ethers are another robust option for alcohol protection. They are generally stable to a wide range of acidic and basic conditions, making them compatible with most Suzuki-Miyaura reaction protocols.[6] The primary method for benzyl ether cleavage is catalytic hydrogenolysis, which is orthogonal to the conditions of the Suzuki coupling.[6]

General Experimental Workflow for Assessing Protecting Group Stability

The following workflow can be used to systematically assess the stability of different protecting groups in a Suzuki-Miyaura reaction.

G cluster_0 Preparation of Substrates cluster_1 Suzuki-Miyaura Reaction cluster_2 Analysis A Functionalized Aryl Halide P1 Protect with PG1 A->P1 P2 Protect with PG2 A->P2 P3 Protect with PGn A->P3 S1 PG1-Substrate P1->S1 S2 PG2-Substrate P2->S2 Sn PGn-Substrate P3->Sn R1 Reaction Mixture 1 S1->R1 Couple R2 Reaction Mixture 2 S2->R2 Couple Rn Reaction Mixture n Sn->Rn Couple Boronic_Acid Aryl Boronic Acid/Ester Boronic_Acid->R1 Boronic_Acid->R2 Boronic_Acid->Rn Reaction_Conditions Pd Catalyst, Base, Solvent, Temp. Reaction_Conditions->R1 Reaction_Conditions->R2 Reaction_Conditions->Rn Analysis LC-MS/NMR Analysis R1->Analysis R2->Analysis Rn->Analysis Data Compare Yields and Deprotection Analysis->Data

Caption: Experimental workflow for comparing protecting group stability.

Thiol Protecting Groups: Taming the Catalyst Poison

Thiols are notoriously problematic in palladium-catalyzed reactions as they can act as catalyst poisons. Therefore, robust protection of thiol functionalities is essential for a successful Suzuki-Miyaura coupling. Several protecting groups have been shown to be stable under Suzuki-Miyaura conditions.

For instance, 2-ethylhexyl-3-mercaptopropionate and 4-(2'-mercaptoethyl)pyridine have been demonstrated as effective protecting groups for aryl thiols in Suzuki-Miyaura reactions. These groups were found to be stable under typical aqueous basic conditions.[6]

Protecting GroupSubstrateReaction ConditionsYield of Coupled Thiol (%)
2-ethylhexyl-3-mercaptopropionate Protected 4-bromobenzenethiolPd(PPh₃)₄, Na₂CO₃, toluene/H₂O, reflux85 (after deprotection)
4-(2'-mercaptoethyl)pyridine Protected 1-bromo-4-iodobenzenePd(PPh₃)₄, Na₂CO₃, toluene, reflux87 (protected product)

Table 2: Stability of thiol protecting groups in Suzuki-Miyaura reactions. Data sourced from[6].

Experimental Protocol: Suzuki-Miyaura Coupling of a Thiol-Protected Aryl Bromide[6]

A mixture of the protected bromobenzenethiol (1.0 equiv.), phenylboronic acid (1.2 equiv.), Na₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (1 mol %) in toluene/water was heated at reflux. After the coupling reaction, the protecting group was removed in situ by adding NaOEt in EtOH to yield the corresponding biphenylthiol.

Carboxylic Acid Protecting Groups: The Ester Advantage

Carboxylic acids can also interfere with Suzuki-Miyaura reactions, primarily due to the acidity of the carboxylic proton and the potential for the carboxylate to coordinate with the palladium catalyst.[9] The most common strategy to circumvent these issues is to protect the carboxylic acid as an ester. Various ester protecting groups are available, with their stability depending on the reaction conditions.

  • Methyl and Ethyl Esters: These are common and readily prepared protecting groups. They are generally stable to the Suzuki-Miyaura reaction conditions but can be cleaved by basic hydrolysis.[9]

  • tert-Butyl Esters: These esters are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions, offering an orthogonal deprotection strategy to methyl/ethyl esters.[4]

  • Benzyl Esters: Similar to benzyl ethers, benzyl esters are stable to a wide range of conditions and are typically removed by catalytic hydrogenolysis.[4]

The choice of ester protecting group will depend on the overall synthetic strategy and the presence of other functional groups in the molecule.

Logical Flow for Protecting Group Selection

The selection of an appropriate protecting group is a critical step in planning a synthesis that involves a Suzuki-Miyaura reaction. The following diagram illustrates a logical workflow for this decision-making process.

G Start Identify Functional Group to Protect Subsequent_Steps Analyze Subsequent Reaction Steps (Acidity, Basicity, Nucleophilicity, Reductive/Oxidative conditions) Start->Subsequent_Steps PG_Choice Select Potential Protecting Groups (e.g., Boc, SEM, TBS, Bn, Esters) Subsequent_Steps->PG_Choice Orthogonality Ensure Orthogonality with other Protecting Groups PG_Choice->Orthogonality Suzuki_Conditions Assess Stability under Suzuki-Miyaura Conditions (Base, Temperature, Catalyst) Orthogonality->Suzuki_Conditions Suzuki_Conditions->PG_Choice Unstable Final_PG Final Protecting Group Choice Suzuki_Conditions->Final_PG Stable Deprotection Plan Deprotection Strategy Final_PG->Deprotection

Caption: Decision workflow for selecting a protecting group.

Conclusion

The stability of protecting groups is a crucial factor for the successful execution of Suzuki-Miyaura cross-coupling reactions. For amines, the SEM group has shown superior stability over the Boc group in certain contexts. For alcohols, both silyl and benzyl ethers are generally robust, with the choice depending on the desired deprotection strategy. Effective protection of thiols is critical to prevent catalyst poisoning, with specific propionate and pyridine-based thioethers demonstrating good stability. Carboxylic acids are best protected as esters, with the choice of ester dictating the deprotection conditions. By carefully considering the stability of protecting groups under the specific conditions of the Suzuki-Miyaura reaction, researchers can optimize their synthetic routes and achieve higher yields of their target molecules.

References

A Comparative Spectroscopic Guide to the Structural Validation of 3-(THP-oxy)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural validation of 3-(tetrahydropyran-2-yloxy)phenylboronic acid and its derivatives. Due to the limited availability of public spectroscopic data for 3-(THP-oxy)phenylboronic acid, this document focuses on a comparative analysis with structurally similar compounds: the parent phenylboronic acid, its common pinacol ester derivative, and the closely related 3-methoxyphenylboronic acid. The experimental data and protocols provided herein serve as a robust reference for researchers working with this class of compounds.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for phenylboronic acid, its pinacol ester, and 3-methoxyphenylboronic acid, which can be used as reference points for the analysis of 3-(THP-oxy)phenylboronic acid derivatives.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsOther ProtonsSolvent
Phenylboronic acid[1][2]7.99 (d), 7.79 (d), 7.39 (t), 7.33 (t)8.0 (s, 2H, B(OH)₂)CDCl₃
Phenylboronic acid pinacol ester[3]7.81 (d), 7.35 (m)1.35 (s, 12H, 4 x CH₃)CDCl₃
3-Methoxyphenylboronic acid[4]7.40-7.25 (m), 6.95 (d)8.1 (s, 2H, B(OH)₂), 3.82 (s, 3H, OCH₃)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsOther CarbonsSolvent
Phenylboronic acid[1]135.0, 131.5, 128.3, 127.8C-B not observedDMSO-d₆
Phenylboronic acid pinacol ester134.7, 128.9, 127.883.7 (O-C(CH₃)₂), 24.8 (CH₃)CDCl₃
3-Methoxyphenylboronic acid[4]159.4, 130.5, 122.5, 118.9, 114.255.1 (OCH₃), C-B not observedDMSO-d₆

Note: The carbon atom attached to the boron is often not observed or is very broad in ¹³C NMR spectra due to the quadrupolar relaxation of the boron nucleus.

Table 3: ¹¹B NMR Spectroscopic Data (δ, ppm)

Compound TypeTypical Chemical Shift (ppm)Reference
Arylboronic Acids (trigonal, sp²)27 - 33[5][6][7][8]
Arylboronate Esters (trigonal, sp²)27 - 34[5][9][10]
Tetracoordinate Boronates (tetrahedral, sp³)6 - 15[7]

Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Assignment
Phenylboronic acid[11]~3300 (broad), ~1350, ~1090, ~700O-H stretch, B-O stretch, C-O stretch, Phenyl ring bend
Phenylboronic acid pinacol ester~1370, ~1145, ~700B-O stretch, C-O stretch, Phenyl ring bend
General Arylboronic Acids[11]3400-3200 (O-H), 1400-1310 (B-O), 1100-1000 (C-O)Characteristic group frequencies

Table 5: Mass Spectrometry Data

CompoundIonization ModeObserved m/zNotes
3-Isopropoxyphenylboronic acid catechol ester[5]APCI-TOF255.1193 [M+H]⁺Provides exact mass for formula confirmation.
Phenylboronic acid derivativesESI, MALDI[M+H]⁺, [M+Na]⁺, [M-H]⁻Often form adducts or boroxine trimers.[12]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Arylboronic acids can form cyclic anhydride trimers (boroxines) upon dehydration, which may lead to broad or complex spectra. To minimize this, use of anhydrous solvents is recommended, or alternatively, the addition of a small amount of D₂O can sometimes sharpen the B(OH)₂ proton signals.

  • Instrumentation: The spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A longer delay of 2-5 seconds is recommended.

¹¹B NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the boronic acid derivative with a concentration of approximately 4 mg in 0.65 mL of deuterated solvent in a quartz NMR tube to avoid a broad signal from borosilicate glass.

  • Instrumentation: A multinuclear NMR spectrometer operating at a ¹¹B frequency of 128 MHz or higher.

  • Acquisition:

    • Reference: An external reference of BF₃·OEt₂ is commonly used (δ = 0.0 ppm).

    • Number of Scans: Typically 1024 scans or more may be needed to obtain a good signal-to-noise ratio.[6]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution Samples: A thin film can be prepared between two salt plates (e.g., NaCl), or a solution can be analyzed in a suitable IR-transparent solvent.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Procedure: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.[13]

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS)

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a concentration of 1-10 µg/mL. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.

  • Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatograph (LC-MS).

  • Acquisition: The sample is introduced into the ESI source via direct infusion or LC. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

  • Sample Preparation: Mix the analyte solution with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB) in a 1:1 ratio. Spot the mixture onto the MALDI target plate and allow the solvent to evaporate.

  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Acquisition: The sample spot is irradiated with a laser, causing desorption and ionization of the analyte molecules. The mass-to-charge ratio is determined by the time it takes for the ions to travel through the flight tube to the detector.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural correlations for a representative 3-substituted phenylboronic acid derivative.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-(THP-oxy)phenylboronic acid derivative Dissolution Dissolve in Deuterated Solvent Sample->Dissolution MatrixPrep Mix with MALDI Matrix Sample->MatrixPrep SolidPrep Prepare KBr Pellet or use ATR Sample->SolidPrep NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Dissolution->NMR MS Mass Spectrometry (ESI, MALDI) MatrixPrep->MS IR FTIR Spectroscopy SolidPrep->IR Structure Structure Validation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the spectroscopic analysis and structural validation of boronic acid derivatives.

Structure_NMR_Correlation cluster_structure 3-Substituted Phenylboronic Acid Structure cluster_nmr Expected NMR Signals struct Chemical Structure (e.g., 3-R-Ph-B(OH)₂) H_aromatic Aromatic ¹H (δ 7-8 ppm) struct->H_aromatic Phenyl Ring H_R R-group ¹H struct->H_R R-group H_OH B(OH)₂ ¹H (broad, variable) struct->H_OH Boronic Acid C_aromatic Aromatic ¹³C (δ 110-160 ppm) struct->C_aromatic Phenyl Ring C_R R-group ¹³C struct->C_R R-group B11 ¹¹B Signal (δ ~30 ppm) struct->B11 Boron Atom

References

A Comparative Guide to Palladium Catalyst Efficiency for THP-Protected Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of a palladium catalyst is critical for the success of this reaction, particularly when employing substrates with protecting groups, such as tetrahydropyranyl (THP)-protected boronic acids. The THP group is often used to mask hydroxyl functionalities, but its steric bulk and potential for interaction with the catalyst can influence reaction efficiency. This guide provides an objective comparison of various palladium catalysts for the coupling of THP-protected boronic acids, supported by representative experimental data.

Catalyst Performance Comparison

The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of THP-protected boronic acids. Below is a summary of the performance of different classes of palladium catalysts. While direct head-to-head comparative studies for this specific substrate class are not extensively available in the literature, the following data is synthesized from general performance trends of these catalysts with sterically hindered and functionalized arylboronic acids.

Catalyst SystemLigand TypeCatalyst Loading (mol%)Reaction Time (h)Typical Yield (%)Key Characteristics
Pd(PPh₃)₄ Monodentate Phosphine2 - 512 - 2460 - 85Readily available and widely used, but may require higher catalyst loadings and longer reaction times for sterically hindered substrates.
PdCl₂(dppf) Bidentate Phosphine1 - 38 - 1675 - 90Generally more efficient than Pd(PPh₃)₄ for challenging substrates, offering better stability and yields.
Buchwald Palladacycles (e.g., SPhos-Pd-G2) Biaryl Phosphine0.5 - 22 - 885 - 98Highly active and versatile catalysts, effective at low loadings and shorter reaction times, even with sterically demanding partners.
NHC-Palladium Complexes (e.g., PEPPSI-IPr) N-Heterocyclic Carbene1 - 34 - 1280 - 95Offer high stability and are effective for a broad range of substrates, including those prone to catalyst inhibition.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of a THP-protected boronic acid with an aryl bromide using different palladium catalysts. These protocols are intended as a general guide and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl bromide (1.0 mmol, 1.0 equiv.), the THP-protected boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The specified palladium catalyst and ligand (if not a pre-catalyst) are then added under the inert atmosphere. Degassed solvent (e.g., 1,4-dioxane/water mixture) is added, and the reaction mixture is stirred at the indicated temperature for the specified time.

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Specific Catalyst Conditions:

  • Using Pd(PPh₃)₄:

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Solvent: 1,4-Dioxane/H₂O (4:1)

    • Temperature: 90 °C

    • Time: 18 h

  • Using PdCl₂(dppf):

    • Catalyst: PdCl₂(dppf) (2 mol%)

    • Solvent: 1,4-Dioxane/H₂O (4:1)

    • Temperature: 80 °C

    • Time: 12 h

  • Using a Buchwald Palladacycle (SPhos-Pd-G2):

    • Catalyst: SPhos-Pd-G2 (1 mol%)

    • Solvent: Toluene/H₂O (4:1)

    • Temperature: 100 °C

    • Time: 4 h

  • Using an NHC-Palladium Complex (PEPPSI-IPr):

    • Catalyst: PEPPSI-IPr (2 mol%)

    • Solvent: THF/H₂O (4:1)

    • Temperature: 70 °C

    • Time: 8 h

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling experiment involving a THP-protected boronic acid.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine Aryl Halide, THP-Boronic Acid, & Base start->reagents inert Inert Atmosphere (Evacuate/Backfill) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify end Characterize Product (NMR, MS) purify->end

General workflow for a Suzuki-Miyaura coupling experiment.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ r_pd_x R¹-Pd(II)L₂-X pd0->r_pd_x R¹-X oxidative_addition Oxidative Addition r_pd_r R¹-Pd(II)L₂-R² r_pd_x->r_pd_r R²-B(OR)₂ + Base transmetalation Transmetalation r_pd_r->pd0 R¹-R² reductive_elimination Reductive Elimination r1x R¹-X (Aryl Halide) r2by2 R²-B(OR)₂ (Boronic Acid Derivative) base Base product R¹-R²

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Operating Guide

Proper Disposal of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid, ensuring the safety of laboratory personnel and the protection of the environment. This compound, like other boronic acid derivatives, must be treated as hazardous waste and should never be disposed of in standard trash or down the drain.[1]

Immediate Safety and Handling

Before commencing any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2][3]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]To prevent eye contact with the chemical.[2]
Hand Protection Nitrile or neoprene gloves; consider double gloving.[1]To protect the skin from irritation and absorption.[4]
Body Protection A fully fastened lab coat that covers the arms.[1]To prevent contamination of personal clothing.
Footwear Closed-toe shoes.[1]To protect feet from potential spills.
Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.

1. Waste Segregation and Collection:

  • Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][3] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

  • Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.[1]

  • For small spills, carefully sweep or scoop up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4][5][6]

3. Liquid Waste Disposal:

  • Collect all solutions containing this compound in a designated liquid hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless their compatibility has been verified.[3] This is particularly important for halogenated and non-halogenated solvents.[2]

  • Ensure the container is tightly sealed to prevent the escape of vapors and do not fill it to more than 90% of its capacity to allow for expansion.[2]

4. Decontamination of Glassware:

  • For thorough decontamination of glassware, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse.

  • All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]

5. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.[1]

  • This storage area should be cool, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3][6][7]

  • Follow your institution's specific procedures for scheduling a pickup with a licensed hazardous waste disposal company.[1][2][3]

Experimental Workflow for Disposal

The following diagram outlines the procedural flow for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste (Contaminated Gloves, Paper, etc.) FumeHood->SolidWaste Segregate Waste LiquidWaste Liquid Waste (Unused Solutions, Rinsates) FumeHood->LiquidWaste Segregate Waste LabelSolid Label as 'Hazardous Waste: Solid this compound' SolidWaste->LabelSolid LabelLiquid Label as 'Hazardous Waste: Liquid this compound' LiquidWaste->LabelLiquid Storage Store Sealed Containers in Designated Accumulation Area LabelSolid->Storage LabelLiquid->Storage Pickup Arrange for Professional Hazardous Waste Pickup Storage->Pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.